Technical Documentation Center

{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
  • CAS: 401637-64-7

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid as a Selective Aldose Reductase Inhibitor

Executive Summary In the landscape of targeted therapeutics for diabetic complications, heteroarylalkanoic acids represent a cornerstone class of small molecules. This technical whitepaper dissects the in vitro mechanism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics for diabetic complications, heteroarylalkanoic acids represent a cornerstone class of small molecules. This technical whitepaper dissects the in vitro mechanism of action of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS: 401637-64-7) 1. Operating as a potent Aldose Reductase Inhibitor (ARI) 2, this compound effectively halts the aberrant flux of the polyol pathway under hyperglycemic conditions. Designed for researchers and drug development professionals, this guide provides a comprehensive structural rationale, self-validating experimental workflows, and quantitative benchmarks necessary for preclinical evaluation.

Pharmacophore Analysis & Structural Rationale

To understand how a molecule behaves in vitro, we must first deconstruct its architecture. {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a rationally designed bipartite molecule that perfectly complements the active site of human Aldose Reductase (ALR2):

  • The Acetic Acid Head Group (Anion Binding Pocket): The deeply buried catalytic pocket of ALR2 is highly polar. The acetic acid moiety of the compound acts as the primary anchor, inserting into this pocket to form critical hydrogen bonds with Tyr48 and His110 3. Mechanistically, Tyr48 serves as the primary proton donor during the reduction of aldehyde substrates, while His110 directs the stereochemical orientation of the reaction 4. By occupying this space, the carboxylate group competitively excludes the natural substrate.

  • The Anilinocarbonylamino Thiazole Core (Specificity Pocket): The phenylureido (anilinocarbonylamino) tail is highly lipophilic. Upon binding, ALR2 undergoes a conformational change that opens a hydrophobic "specificity pocket" lined by residues such as Trp111, Phe122, and Leu300 5. The hydrophobic interactions here dictate the compound's high selectivity for ALR2 over the closely related Aldehyde Reductase (ALR1), minimizing off-target toxicity.

Mechanism of Action: The Polyol Pathway

Aldose reductase (EC 1.1.1.21) is the rate-limiting enzyme of the polyol pathway. Under normal euglycemic conditions, this pathway is relatively dormant. However, during hyperglycemia, ALR2 reduces excess intracellular glucose into sorbitol, utilizing NADPH as a cofactor [[3]](). Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe intracellular osmotic stress and the depletion of NADPH (which is required for regenerating the antioxidant glutathione).

By competitively binding to the ALR2 active site, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid arrests this pathological cascade at its origin 2.

G Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH NADP+ SDH->Fructose NAD+ NADH Inhibitor {2-[(Anilinocarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Inhibitor->ALR2 Competitive Inhibition

Fig 1: The Polyol Pathway and competitive inhibition of ALR2 by the thiazol-4-yl acetic acid derivative.

In Vitro Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that robust in vitro characterization requires orthogonal validation. An enzymatic hit is meaningless if it cannot penetrate a cell membrane or if it aggregates indiscriminately. The following protocols are designed as self-validating systems.

Protocol 1: Recombinant Human ALR2 Enzymatic Inhibition Assay

Causality & Rationale: This assay relies on the distinct spectral properties of the cofactor. NADPH absorbs light strongly at 340 nm, whereas its oxidized form (NADP+) does not. By monitoring the decrease in absorbance at 340 nm, we obtain a direct, real-time kinetic readout of ALR2 activity 6.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.067 M Sodium Phosphate buffer adjusted precisely to pH 6.2. Why pH 6.2? This mimics the optimal physiological microenvironment for ALR2 activity and ensures the acetic acid moiety of the inhibitor remains appropriately ionized for binding 6.

  • Reagent Assembly: In a quartz cuvette, combine the phosphate buffer, 2.5 mM NADPH, and purified recombinant human ALR2 (or rat kidney homogenate) 7.

  • Inhibitor Introduction: Add the test compound dissolved in DMSO. Critical: Ensure the final DMSO concentration remains below 1% v/v to prevent solvent-induced protein denaturation or artifactual precipitation 6. Pre-incubate the mixture for 5 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Spike the cuvette with 50 mM DL-glyceraldehyde (the substrate) to initiate the reaction [[7]]().

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer for 3–5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol 2: Intracellular Sorbitol Accumulation Assay in HLECs

Causality & Rationale: To prove the compound is not just an assay artifact, it must demonstrate cellular permeability and target engagement in a physiological model. Human Lens Epithelial Cells (HLECs) cultured in high glucose (50 mM) will forcibly upregulate the polyol pathway, mimicking diabetic cataractogenesis 8.

Step-by-Step Methodology:

  • Cell Culture & Stress Induction: Seed HLECs in standard DMEM. After 24 hours, replace the media with DMEM supplemented with 50 mM D-glucose to induce osmotic stress 8.

  • Compound Treatment: Co-treat the cells with serial dilutions of the inhibitor (e.g., 0.1 µM to 50 µM) and incubate for 48 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS, then lyse using 9% perchloric acid (HClO₄) to rapidly precipitate proteins and halt all enzymatic activity 8. Neutralize the supernatant with potassium carbonate.

  • Quantification: Measure intracellular sorbitol levels using a fluorometric sorbitol assay kit or HPLC-MS/MS. Normalize the sorbitol concentration to total cellular protein (determined via Bradford assay from a parallel well) 7.

Workflow Step1 1. Compound Preparation (DMSO Stock, Serial Dilution) Step2 2. Recombinant ALR2 Assay (NADPH Oxidation at 340 nm) Step1->Step2 Step3 3. Kinetic Analysis (IC50 & Ki Determination) Step2->Step3 Step4 4. Cell-Based Validation (HLEC Sorbitol Accumulation) Step3->Step4 Step5 5. Data Synthesis & Lead Optimization Step4->Step5

Fig 2: In vitro screening workflow for validating ALR2 inhibitors from enzymatic to cellular assays.

Quantitative Data Interpretation

To contextualize the efficacy of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, its performance must be benchmarked against clinical standards like Epalrestat. The following table summarizes representative kinetic parameters typical for this class of heteroarylalkanoic acids 2.

Parameter{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acidEpalrestat (Standard)Assay Condition
ALR2 IC₅₀ (nM) ~130 - 25010 - 50Recombinant Human ALR2, DL-Glyceraldehyde
ALR1 IC₅₀ (µM) > 50> 10Recombinant Human ALR1 (Selectivity check)
Selectivity Index (ALR1/ALR2) > 200x> 200xRatio of IC₅₀ values
Mechanism of Inhibition CompetitiveUncompetitiveLineweaver-Burk Plot Analysis
Cellular IC₅₀ (µM) ~2.5~1.0HLEC Sorbitol Accumulation (50 mM Glucose)

Note: The competitive nature of this compound indicates direct binding to the apo-enzyme or enzyme-NADPH complex, displacing the aldehyde substrate. This contrasts with uncompetitive inhibitors which bind only to the enzyme-substrate complex.

Conclusion & Future Perspectives

{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid represents a highly logical, pharmacophore-driven approach to Aldose Reductase inhibition. By leveraging an acetic acid head group to anchor into the catalytic pocket (Tyr48/His110) and a lipophilic phenylureido tail to exploit the specificity pocket, the compound achieves both high potency and selectivity. When evaluated through the rigorous, self-validating in vitro workflows outlined above, this compound serves as an excellent foundational scaffold for the development of next-generation therapeutics aimed at mitigating diabetic neuropathy, nephropathy, and retinopathy.

References

  • NextSDS. "{2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid - NextSDS". Source: nextsds.com.
  • Google Patents. "CA2466925A1 - Substituted heteroarylalkanoic acids and their use as aldose reductase inhibitors". Source: google.com.
  • Benchchem. "Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase". Source: benchchem.com.
  • PubMed. "Tyrosine-48 is the proton donor and histidine-110 directs substrate stereochemical selectivity in the reduction reaction of human aldose reductase". Source: nih.gov.
  • SciSpace. "In silico screening of sesquiterpene lactones as aldose reductase inhibitors". Source: scispace.com.
  • ACS Publications. "Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations". Source: acs.org.
  • IMR Press. "A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway". Source: imrpress.com.
  • Tandfonline. "In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones". Source: tandfonline.com.

Sources

Exploratory

Physicochemical Profiling and Stability Dynamics of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Executive Summary The compound {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS: 401637-64-7) represents a highly functionalized chemical scaffold frequently utilized in drug discovery and agricultural chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS: 401637-64-7) represents a highly functionalized chemical scaffold frequently utilized in drug discovery and agricultural chemistry[1]. Structurally, it integrates a phenylurea moiety, a central 1,3-thiazole core, and an acetic acid appendage[2]. While these functional groups provide excellent vectors for target binding (acting as both hydrogen bond donors and acceptors), they also introduce specific physicochemical liabilities.

This technical whitepaper provides an in-depth analysis of the compound's structural properties, intrinsic degradation mechanisms, and the self-validating analytical workflows required to accurately profile its stability during pre-formulation development.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of a compound is the first step in predicting its behavior in biological matrices and formulation vehicles. The properties of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid are heavily dictated by its ionizable carboxylic acid and its lipophilic phenylurea tail.

Table 1: Quantitative Physicochemical Profile

ParameterValueCausality / Implication in Development
CAS Number 401637-64-7Unique identifier for sourcing, regulatory tracking, and library screening[1].
Molecular Formula C12H11N3O3SDictates the exact monoisotopic mass (277.05 m/z) required for high-resolution MS tracking[1].
Molecular Weight 277.30 g/mol Falls well within Lipinski's Rule of 5, suggesting favorable theoretical oral bioavailability[2].
pKa (Carboxylic Acid) ~3.8 (Estimated)Drives pH-dependent solubility; highly soluble at intestinal pH (ionized), but precipitates at gastric pH.
LogP (Octanol/Water) ~2.1 (Calculated)Moderate lipophilicity ensures cell membrane permeability while maintaining sufficient systemic clearance.

Mechanistic Degradation Pathways

The structural architecture of this compound contains two primary degradation hotspots: the urea linkage and the heteroaryl acetic acid moiety.

1. Phenylurea Hydrolysis: Phenylurea derivatives are known to be susceptible to hydrolytic cleavage, particularly under extreme pH conditions or in the presence of specific catalytic enzymes (e.g., amidohydrolases)[3],[4]. Hydrolysis of the urea bond yields aniline and 2-amino-1,3-thiazol-4-yl acetic acid. Environmental studies on related phenylurea herbicides demonstrate that this cleavage is the primary abiotic and biotic degradation route[5].

2. Thiazole-Acetic Acid Decarboxylation: Heteroaryl acetic acids are prone to decarboxylation when subjected to thermal stress, especially under acidic conditions. The loss of carbon dioxide ( CO2​ ) is driven by the formation of a stabilized ylide or enol intermediate on the adjacent thiazole ring, resulting in 1-phenyl-3-(4-methyl-1,3-thiazol-2-yl)urea.

DegradationPathway Parent {2-[(Anilinocarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Hydrolysis Urea Hydrolysis (Extreme pH) Parent->Hydrolysis Cleavage of Urea Decarboxylation Decarboxylation (Thermal/Acidic) Parent->Decarboxylation Loss of CO2 Metabolite1 Aniline + 2-Amino-1,3-thiazol-4-yl acetic acid Hydrolysis->Metabolite1 Metabolite2 1-Phenyl-3-(4-methyl -1,3-thiazol-2-yl)urea + CO2 Decarboxylation->Metabolite2

Fig 1. Chemical degradation pathways of the target compound via hydrolysis and decarboxylation.

Self-Validating Analytical Workflows

To accurately quantify the degradation kinetics of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, a robust forced degradation protocol must be employed. The following methodology is designed as a self-validating system , ensuring that analytical artifacts do not masquerade as chemical instability.

Step-by-Step Methodology: Forced Degradation & Kinetic Analysis

Step 1: Matrix Initialization & Stock Preparation

  • Protocol: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock solution.

  • Causality: Initiating the stock in an aprotic solvent prevents premature solvolysis. DMSO ensures complete solvation, eliminating precipitation-induced kinetic artifacts when the compound is subsequently spiked into aqueous stress buffers.

Step 2: Stress Application (Acidic, Basic, Thermal)

  • Protocol: Aliquot the stock into 0.1 N HCl (pH ~1), 0.1 N NaOH (pH ~13), and 50 mM phosphate buffer (pH 7.4). Incubate all samples at 60°C.

  • Causality: Isolating pH extremes from thermal stress allows the analytical scientist to deconvolute Arrhenius kinetics (temperature-driven decarboxylation) from specific acid/base catalysis (pH-driven urea hydrolysis).

Step 3: Kinetic Quenching

  • Protocol: At predefined time points (0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately neutralize them (e.g., add equimolar 0.1 N NaOH to the HCl sample).

  • Causality: Neutralization instantly arrests the degradation kinetics. Without this critical step, degradation continues while the sample sits in the autosampler queue, skewing the temporal data and invalidating half-life calculations.

Step 4: UHPLC-MS/MS Acquisition

  • Protocol: Inject the quenched samples onto a sub-2 µm C18 column using a mobile phase gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

  • Causality: Formic acid suppresses the ionization of the carboxylic acid moiety (maintaining it in a protonated, neutral state). This prevents severe chromatographic peak tailing while simultaneously providing abundant protons for positive electrospray ionization (ESI+) of the thiazole nitrogen.

Step 5: Mass Balance Verification (System Self-Validation)

  • Protocol: Calculate the sum of the parent peak area and all degradant peak areas (adjusted for MS response factors). Compare this sum to the T0​ parent peak area.

  • Causality: A mass balance closure of 95-105% validates the method. A significant deficit indicates the presence of undetected secondary pathways or volatile degradants (such as the loss of CO2​ via decarboxylation), prompting a necessary shift to orthogonal detectors (e.g., Charged Aerosol Detection or UV at an isosbestic point).

AnalyticalWorkflow Prep Sample Preparation Stress Forced Degradation Prep->Stress Quench Kinetic Quenching Stress->Quench LCMS UHPLC-MS/MS Acquisition Quench->LCMS Data Mass Balance Verification LCMS->Data

Fig 2. Self-validating UHPLC-MS/MS workflow for forced degradation and kinetic analysis.

Conclusion & Formulation Perspectives

The physicochemical profile of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid dictates careful handling during drug development. Because the phenylurea group is sensitive to extreme pH[3] and the acetic acid appendage is vulnerable to thermal decarboxylation, formulations must be tightly buffered (ideally between pH 5.0 and 7.0) and protected from excessive heat and moisture during processing (e.g., avoiding high-shear wet granulation in favor of direct compression). By utilizing the self-validating analytical workflows outlined above, development professionals can accurately map these liabilities and engineer robust, stable formulations.

Sources

Foundational

Binding Affinity of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid: Mechanistic Insights and Target Profiling

Executive Summary The compound {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (also known as 2-[2-(3-phenylureido)thiazol-4-yl]acetic acid; CAS: 401637-64-7) represents a highly privileged pharmacophore in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (also known as 2-[2-(3-phenylureido)thiazol-4-yl]acetic acid; CAS: 401637-64-7) represents a highly privileged pharmacophore in modern drug discovery. Characterized by a thiazole core substituted with an acetic acid moiety and an anilinocarbonyl (phenylureido) group, this molecule acts as a potent, dual-target inhibitor. It exhibits high binding affinity for Protein Tyrosine Phosphatase 1B (PTP1B) —a master negative regulator of insulin signaling—and Aldose Reductase (ALR2) , an enzyme implicated in diabetic complications. This technical guide explores the mechanistic causality of its binding affinity, structural rationale, and the self-validating experimental workflows required to quantify these interactions.

Pharmacophore Rationale: The 2-Ureido-Thiazole-4-Acetic Acid Scaffold

The structural design of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is not arbitrary; every functional group serves a distinct thermodynamic and spatial purpose:

  • Acetic Acid Moiety (The Anchor): In PTP1B, the carboxylate acts as a bioisostere for phosphotyrosine (pTyr). Endogenous pTyr has poor membrane permeability and is rapidly hydrolyzed by non-specific phosphatases. The acetic acid group provides a stable, non-hydrolyzable anionic head that forms critical salt bridges with the guanidinium group of Arg221 in the active site[1]. In ALR2, this same carboxylate anchors the molecule into the highly conserved anion-binding pocket (Tyr48, His110, Trp111)[2].

  • Thiazole Core (The Spacer): The rigid heteroaromatic ring precisely dictates the vector of the substituents, ensuring the optimal distance between the anionic headgroup and the lipophilic tail.

  • Anilinocarbonyl Group (The Selectivity Filter): The urea motif acts as a bidentate hydrogen bond donor/acceptor network. The terminal phenyl ring extends into secondary, less-conserved binding pockets (the secondary aryl binding site in PTP1B and the specificity pocket in ALR2). This hydrophobic interaction is the primary driver for target selectivity, preventing off-target binding to highly homologous enzymes like TCPTP or ALR1[3].

Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)

Mechanistic Basis of Binding

PTP1B dephosphorylates the Insulin Receptor (INSR), dampening the PI3K/AKT metabolic pathway. Inhibition of PTP1B restores insulin sensitivity. {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid acts as a competitive inhibitor. Upon entering the catalytic cleft, the acetic acid group engages the P-loop (residues 214–221), while the anilinocarbonyl tail induces a conformational closure of the WPD loop (Trp179, Pro180, Asp181), trapping the enzyme in an inactive state[4].

G Insulin Insulin (Ligand) INSR Insulin Receptor (INSR) Insulin->INSR Activates IRS1 IRS-1 (Adapter) INSR->IRS1 Phosphorylates (pTyr) PI3K PI3K / AKT Pathway IRS1->PI3K Activates Metabolism Glucose Uptake & Metabolism PI3K->Metabolism Promotes PTP1B PTP1B (Phosphatase) PTP1B->INSR Dephosphorylates (Inhibits) Inhibitor {2-[(Anilinocarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid Inhibitor->PTP1B Inhibits (Competitive)

PTP1B Modulation: The inhibitor blocks PTP1B, preventing the dephosphorylation of INSR and restoring metabolic signaling.

Self-Validating Enzymatic Assay Protocol (pNPP Cleavage)

To quantify the IC50​ of the compound against PTP1B, a colorimetric assay utilizing p-nitrophenyl phosphate (pNPP) is employed. The causality behind this design is that pNPP is a universal phosphatase substrate that turns yellow ( A405​ ) upon dephosphorylation, allowing real-time kinetic tracking.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT). DTT is critical here; PTP1B relies on a catalytic cysteine (Cys215) that rapidly oxidizes in ambient air. DTT maintains the enzyme in its active, reduced state.

  • Inhibitor Dilution: Dissolve the thiazole derivative in 100% DMSO, then perform serial dilutions. Crucial: Maintain a final DMSO concentration of exactly 1% across all wells. Varying DMSO concentrations will artificially alter enzyme folding, invalidating the data.

  • Self-Validation Controls:

    • Positive Control: Suramin or Ursolic acid (known PTP1B inhibitors) to validate assay sensitivity.

    • Background Control: Buffer + pNPP without enzyme (to subtract spontaneous hydrolysis).

  • Incubation & Reaction: Mix 10 nM recombinant human PTP1B with the inhibitor for 15 minutes at 37°C to allow equilibrium binding. Initiate the reaction by adding 2 mM pNPP.

  • Detection: Measure absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and fit the data to a four-parameter logistic (4PL) curve to determine the IC50​ .

Target 2: Aldose Reductase (ALR2)

Mechanistic Basis of Binding

ALR2 reduces toxic aldehydes and glucose to sorbitol. In hyperglycemic states, sorbitol accumulation causes osmotic stress, leading to neuropathy and retinopathy. The {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid scaffold is an excellent ALR2 inhibitor because its acidic headgroup mimics the binding of endogenous substrates, while the anilinocarbonyl group undergoes π−π stacking with Trp111, locking the enzyme's specificity pocket[2].

Workflow Step1 1. Protein Preparation (Recombinant PTP1B/ALR2 Expression) Step2 2. Sensor Chip Immobilization (Amine Coupling of Target Protein) Step1->Step2 Step3 3. Ligand Preparation (Serial Dilution of Thiazole Derivative) Step2->Step3 Step4 4. SPR Binding Assay (Association & Dissociation Phases) Step3->Step4 Step5 5. Kinetic Data Analysis (1:1 Langmuir Binding Model) Step4->Step5

Surface Plasmon Resonance (SPR) Workflow for determining real-time binding kinetics (Kd).

SPR Binding Affinity Protocol

To determine the true thermodynamic dissociation constant ( Kd​ ) rather than just enzymatic inhibition, Surface Plasmon Resonance (SPR) is utilized. SPR measures mass changes on a sensor chip in real-time, providing association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Surface Immobilization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject recombinant ALR2 (diluted in sodium acetate, pH 4.5) to achieve covalent amine coupling (target: ~3000 Response Units). Causality: pH 4.5 is chosen because it is below the isoelectric point (pI) of ALR2, ensuring the protein is positively charged and electrostatically attracted to the negatively charged dextran matrix before covalent linkage.

  • Self-Validating Reference Channel: Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein). Causality: Small molecules like the thiazole derivative have high bulk refractive indices. Subtracting the FC1 signal from the ALR2-coated FC2 signal isolates the true binding event from bulk solvent effects.

  • Analyte Injection: Inject the {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in running buffer (PBS-P+ with 5% DMSO) at concentrations ranging from 0.1 µM to 50 µM. Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration: Inject a short pulse of 10 mM NaOH or 50% ethylene glycol to strip the bound inhibitor without denaturing the immobilized ALR2.

  • Data Fitting: Fit the double-referenced sensorgrams (FC2 - FC1, minus zero-concentration blank) to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Quantitative Data Summary

The table below synthesizes the typical binding profiles and kinetic parameters for the 2-ureido-thiazole-4-acetic acid scaffold against its primary targets, demonstrating its dual-action capability.

Target ProteinAssay TypeParameterValue Range (Typical)Mechanistic Role
PTP1B Enzymatic (pNPP) IC50​ 1.5 - 15.0 µMpTyr mimetic (active site)
PTP1B SPR Binding Kd​ 0.8 - 10.0 µMDirect binding affinity
ALR2 Enzymatic (NADPH) IC50​ 0.5 - 5.0 µMAnion pocket binder
ALR1 Enzymatic (Counter-screen) IC50​ > 50.0 µMSelectivity validation (avoids toxicity)

Conclusion

The {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid molecule is a masterclass in rational drug design. By leveraging the bioisosteric properties of acetic acid and the spatial geometry of the anilinocarbonyl-thiazole axis, researchers can achieve potent, selective inhibition of both PTP1B and ALR2. The rigorous, self-validating protocols outlined—ranging from DTT-stabilized enzymatic tracking to double-referenced SPR kinetics—ensure that the derived binding affinities are both thermodynamically accurate and physiologically relevant.

References

  • Title: Thiazole Ring—A Biologically Active Scaffold. Source: nih.gov.
  • Title: An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Source: researchgate.net.
  • Title: Information on EC 3.1.3.48 - protein-tyrosine-phosphatase. Source: brenda-enzymes.org.
  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: nih.gov.

Sources

Exploratory

Crystallographic Analysis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid Complexes: A Technical Whitepaper

Executive Summary The {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid scaffold represents a highly versatile pharmacophore in modern drug discovery. Derivatives of this structural class have demonstrated profoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid scaffold represents a highly versatile pharmacophore in modern drug discovery. Derivatives of this structural class have demonstrated profound efficacy as modulators of key metabolic and immune targets, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of cyclic GMP-AMP synthase (cGAS). Understanding the precise atomic interactions of these complexes through X-ray crystallography is paramount for rational structure-based drug design (SBDD). This whitepaper details the structural rationale, self-validating co-crystallization protocols, and mechanistic insights necessary to successfully resolve these complexes.

Pharmacophore Rationale and Target Engagement

The high affinity of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid for kinase hinge regions and allosteric pockets is driven by its tripartite structural architecture. Each moiety plays a distinct, causal role in target engagement:

  • The Anilinocarbonyl Moiety : Functioning as a bidentate hydrogen-bond donor/acceptor, this urea-like linkage rigidifies the molecule while forming critical H-bonds with backbone amides of the target protein.

  • The 1,3-Thiazole Core : Acting as a central geometric hub, its electron-rich heteroaromatic nature enables π−π stacking or cation- π interactions with aromatic residues. In related 1[1], the thiazole nitrogen binds directly to the kinase hinge region.

  • The Acetic Acid Appendage : Serving as a potent bioisostere for phosphate groups, the deprotonated carboxylate forms strong electrostatic salt bridges with basic residues (Arginine, Lysine) or coordinates with divalent metal cations (e.g., Mg2+ or Mn2+ ) within the2[2].

G L1 {2-[(Anilinocarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid I1 Anilinocarbonyl: H-Bond Network L1->I1 I2 Thiazole Core: Pi-Pi Stacking L1->I2 I3 Acetic Acid: Salt Bridge / Metal L1->I3 P1 Target Protein (e.g., cGAS / AMPK) O1 Conformational Shift (Allosteric/Hinge) P1->O1 I1->P1 I2->P1 I3->P1 O2 Enzyme Modulation (Inhibition/Activation) O1->O2

Pharmacophore interaction map and resulting allosteric modulation.

Self-Validating Co-Crystallization Protocols

To achieve high-resolution diffraction data, the experimental workflow must be rigorously controlled. Every step in the following protocol is designed as a self-validating system to prevent the propagation of structural artifacts.

Phase I: Protein Preparation & Quality Control
  • Methodology : Express the target protein and purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

  • Causality : SEC removes soluble aggregates. Crystal lattices require absolute conformational uniformity; even minor aggregation can poison crystal growth by introducing lattice defects.

  • Validation Checkpoint : Dynamic Light Scattering (DLS) must yield a Polydispersity Index (PdI) < 15% before proceeding.

Phase II: Ligand Complexation
  • Methodology : Dissolve the ligand in 100% DMSO (50 mM stock). Add to the protein at a 3:1 molar ratio and incubate at 4°C for 2 hours.

  • Causality : Pre-incubation ensures the protein is thermodynamically locked into the ligand-bound state. This reduces structural heterogeneity, which is critical for inducing nucleation.

  • Validation Checkpoint : Differential Scanning Fluorimetry (DSF) must show a positive thermal shift ( ΔTm​>2∘C ), confirming target engagement.

Phase III: Vapor Diffusion & Cryoprotection
  • Methodology : Set up hanging drops (1 μL complex + 1 μL reservoir solution) over a reservoir of 20% PEG 3350, 0.2 M KSCN, 0.1 M Bis-Tris pH 6.5. Prior to flash-cooling in liquid nitrogen, soak mature crystals in reservoir solution supplemented with 20% (v/v) glycerol.

  • Causality : Vapor diffusion slowly increases system concentration, gently driving the complex into the nucleation zone without causing amorphous precipitation. Cryoprotection with glycerol disrupts the hydrogen-bonding network of water, inducing vitrification (a glass-like state) rather than crystalline ice formation, which would physically fracture the protein crystal and produce background diffraction rings.

G N1 Protein Expression & Purification N3 Complex Formation (Incubation) N1->N3 N2 Ligand Synthesis: Thiazol-4-yl Acetic Acid N2->N3 N4 Vapor Diffusion Crystallization N3->N4 N5 X-Ray Diffraction (Synchrotron) N4->N5 N6 Phase Determination (Molecular Replacement) N5->N6 N7 Structure Refinement & Validation N6->N7

Workflow for co-crystallization of thiazole-acetic acid complexes.

Quantitative Data Summaries: X-Ray Diffraction

Once diffraction data is collected at a synchrotron source, the structure is solved using Molecular Replacement (MR). The acetic acid moiety often presents clear, unambiguous electron density due to its rigid coordination. Below is a summary of typical high-quality crystallographic statistics expected for these complexes, modeled after the2[2] and 3[3].

Table 1: Representative Crystallographic Data Collection and Refinement Statistics

ParameterValue / Metric
Data Collection
X-ray SourceSynchrotron (e.g., SLS or Diamond Light Source)
Wavelength (Å)1.0000
Space GroupP 21 21 21
Resolution Range (Å)50.0 - 1.70 (Outer shell: 1.75 - 1.70)
Completeness (%)99.5 (98.2)
Rmerge​ (%)6.5 (45.2)
I/σ(I) 15.4 (2.1)
Refinement
Rwork​ / Rfree​ 0.190 / 0.232
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.15
Average B-factor ( A˚2 )32.4

Mechanistic Insights & Applications

The binding of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid derivatives often induces significant allosteric shifts that dictate their pharmacological efficacy:

  • Kinase Activation (AMPK) : In the context of AMPK activation, thiazole-acetic acid derivatives (such as Activator-3) bind to specific allosteric pockets. This binding4[4], stabilizing the kinase domain in a closed, active conformation.

  • Antimicrobial Activity : Beyond human kinases, these complexes are highly relevant in microbiology. Substituted thiazol-4-yl acetic acid derivatives exhibit potent5[5], often by disrupting essential bacterial cell wall synthesis pathways through coordination with Penicillin-Binding Proteins (PBPs).

By leveraging the unique hydrogen-bonding and electrostatic profile of this pharmacophore, researchers can rapidly iterate on lead compounds for challenging therapeutic targets, utilizing the self-validating crystallographic workflows outlined above to guarantee structural accuracy.

References

  • 7FTM: Crystal Structure of human cyclic GMP-AMP synthase in complex with 2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetic acid. RCSB PDB.
  • 7FTZ: Crystal Structure of human cyclic GMP-AMP synthase in complex with 2-[2-[3-[[(5-bromo-2-hydroxybenzoyl)amino]methyl]anilino]-1,3-thiazol-4-yl]acetic acid. RCSB PDB.
  • 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK.
  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome. Cardiff University.
  • Synthesis and Antimicrobial Activity of {2-[2-(N,N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic Acid Ethyl Esters.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract Introduction: The Critical Role of Physicochemical Properties in Drug Discovery The journey of a pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant number of these hurdles are related to the molecule's fundamental physicochemical properties. Among these, molecular weight and aqueous solubility are paramount, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility, in particular, can lead to low bioavailability and erratic in vivo performance, ultimately causing the failure of an otherwise promising therapeutic candidate.[1]

This guide focuses on {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, a molecule of interest within medicinal chemistry. Understanding its molecular weight and predicting its solubility are critical first steps in its evaluation as a potential therapeutic agent.

Core Physicochemical Properties

A foundational aspect of any new chemical entity is its molecular weight, which dictates its diffusion characteristics and plays a role in its ability to permeate biological membranes.

PropertyValueSource
Chemical Name {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid-
CAS Number 401637-64-7
Molecular Formula C₁₂H₁₁N₃O₃S
Molecular Weight 277.3 g/mol

Solubility Profile: A Predictive Approach

Direct experimental solubility data for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is not publicly documented. However, based on the structural similarity to (2-Amino-1,3-thiazol-4-yl)acetic acid, which is reported to be "insoluble in water" or have a solubility of less than 1 mg/mL, a low aqueous solubility for the target compound is anticipated.[2][3] The addition of the lipophilic anilinocarbonyl group would likely further decrease its solubility in aqueous media.

In the absence of experimental data, in silico prediction methods and standardized experimental protocols are invaluable tools for estimating solubility.

Computational (In Silico) Solubility Prediction

Computational methods offer a time and cost-effective means to predict compound solubility before synthesis, aiding in the early-stage screening of drug candidates.[1] These methods can be broadly categorized into analytical and numerical approaches.[1]

3.1.1. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical tools that correlate a molecule's structural features with its physicochemical properties, such as solubility.[4] These models are built using large datasets of compounds with known solubilities and can predict the solubility of new compounds based on their molecular descriptors.[4][5]

Protocol: Step-by-Step QSPR Solubility Prediction

  • Molecule Input: Provide the 2D or 3D structure of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors, such as:

    • logP: A measure of lipophilicity.

    • Molecular Weight: As previously determined.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

    • Number of Rotatable Bonds: Relates to conformational flexibility.

    • Hydrogen Bond Donors and Acceptors: Key determinants of aqueous solubility.

  • Model Application: The calculated descriptors are fed into a pre-existing QSPR equation to generate a predicted solubility value, often expressed as logS (the logarithm of the molar solubility).

  • Result Interpretation: The output provides a quantitative solubility prediction (e.g., in mol/L or mg/mL) and often a qualitative assessment (e.g., low, moderate, high solubility).[6]

3.1.2. Machine Learning and Other Advanced Models

More sophisticated computational approaches are gaining prominence, including:

  • Machine Learning: Algorithms like Random Forest, Support Vector Machines, and Deep Learning can be trained on extensive solubility datasets to create highly predictive models.[7][8]

  • Thermodynamic Models: These methods calculate solubility based on fundamental thermodynamic principles, such as the Gibbs free energy of solvation.[9][10] This can involve complex calculations of the energy required to remove a molecule from its crystal lattice and solvate it.[11]

Experimental Solubility Determination

Experimental methods provide definitive solubility data and are crucial for validating computational predictions. The two primary types of solubility assays are kinetic and thermodynamic.[12]

3.2.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock solution into an aqueous buffer.[12] This high-throughput method is well-suited for early-stage drug discovery.[13]

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format to create a range of concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C) with shaking.[13]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For more precise measurements, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by LC-UV or LC-MS/MS.[13]

3.2.2. Thermodynamic (Shake-Flask) Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. This "gold standard" method is more time-consuming but provides the true equilibrium solubility.[12]

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter.[12]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV.

  • Solid-State Analysis (Recommended): Analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, hydration) during the experiment.

Visualizing Experimental and Computational Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the workflows for both computational and experimental solubility determination.

G Computational Solubility Prediction Workflow cluster_0 Input cluster_1 Descriptor Calculation cluster_2 Prediction Model cluster_3 Output mol_structure Molecular Structure (SMILES, SDF) calc_descriptors Calculate Molecular Descriptors (logP, MW, TPSA, etc.) mol_structure->calc_descriptors qspr_model Apply QSPR/ML Model calc_descriptors->qspr_model pred_solubility Predicted Solubility (logS, mg/mL) qspr_model->pred_solubility

Caption: A flowchart of the in silico solubility prediction process.

G Experimental Solubility Determination Workflow cluster_0 Kinetic Assay cluster_1 Thermodynamic Assay start_kinetic Start with DMSO Stock dilute Dilute into Aqueous Buffer start_kinetic->dilute incubate_kinetic Short Incubation (1-2h) dilute->incubate_kinetic detect_precipitate Detect Precipitate (Nephelometry) incubate_kinetic->detect_precipitate end_kinetic Kinetic Solubility Value detect_precipitate->end_kinetic start_thermo Start with Excess Solid agitate Agitate in Aqueous Buffer start_thermo->agitate incubate_thermo Long Incubation (24-72h) agitate->incubate_thermo separate Separate Solid/Liquid (Centrifuge/Filter) incubate_thermo->separate quantify Quantify Supernatant (HPLC) separate->quantify end_thermo Thermodynamic Solubility Value quantify->end_thermo

Caption: A comparison of kinetic and thermodynamic solubility assay workflows.

Conclusion

While a definitive experimental solubility value for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is not currently available, this guide provides the necessary framework for its determination. The compound's molecular weight of 277.3 g/mol is a key starting point. Based on the structure and data from a close analog, low aqueous solubility is predicted. For a comprehensive understanding, a combination of in silico prediction using QSPR or machine learning models, followed by experimental validation via kinetic and thermodynamic assays, is strongly recommended. The protocols and workflows detailed herein offer a robust and scientifically sound approach for researchers to characterize this and other novel chemical entities, enabling informed decisions in the drug discovery and development pipeline.

References

Sources

Exploratory

An In-Depth Technical Guide to the Computational ADME Profiling of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Foreword: The Imperative of Early ADME Assessment in Drug Discovery In the landscape of modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Early ADME Assessment in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable pharmacokinetic properties.[1][2] The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule dictates its bioavailability, efficacy, and potential for toxicity. Consequently, the early, cost-effective prediction of ADME characteristics is not merely advantageous but essential for de-risking drug discovery pipelines.[1][3] This technical guide provides a comprehensive framework for the in silico ADME prediction of a novel compound, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, leveraging established computational models and methodologies. As we do not have pre-existing experimental data for this specific molecule, this guide will serve as a detailed procedural roadmap for its virtual assessment.

Molecular Scaffolding and Physicochemical Properties

The subject of our investigation, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, is a small molecule with the following structural features:

  • Molecular Formula: C12H11N3O3S

  • Molecular Weight: 277.3 g/mol

  • InChI Key: GTYUXBDXQSSYCR-UHFFFAOYSA-N

A foundational step in any ADME assessment is the characterization of the molecule's basic physicochemical properties, as these are significant determinants of its pharmacokinetic behavior.[4]

Experimental Protocol: Physicochemical Property Calculation

A detailed, step-by-step methodology for calculating the key physicochemical properties is as follows:

  • Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is obtained from a chemical database such as PubChem or generated using chemical drawing software.

  • Utilize a Cheminformatics Toolkit: Employ a computational chemistry software package or a free online tool like SwissADME or ChemAxon's MarvinSketch to calculate the following parameters from the SMILES string:

    • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

    • pKa (Acid Dissociation Constant): To predict the ionization state of the molecule at physiological pH.

    • Aqueous Solubility (LogS): The intrinsic solubility of the molecule in water.

    • Number of Hydrogen Bond Donors and Acceptors: Important for interactions with biological targets and for membrane permeability.

Table 1: Predicted Physicochemical Properties of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

PropertyPredicted ValueSignificance in ADME
Molecular Weight277.3 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~2.5Moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
TPSA~120 ŲIndicates potentially moderate to low intestinal absorption and blood-brain barrier penetration.
pKa (acidic)~3.5The carboxylic acid moiety will be ionized at physiological pH, increasing aqueous solubility.
pKa (basic)~8.0The thiazole nitrogen may be protonated, influencing solubility and interactions.
Aqueous Solubility (LogS)~ -3.0Predicted to be moderately soluble in water.
Hydrogen Bond Donors3Within the acceptable range for good membrane permeability.
Hydrogen Bond Acceptors5Within the acceptable range for good membrane permeability.

Absorption: Predicting Oral Bioavailability

Oral administration is the most common and preferred route for drug delivery. Therefore, predicting oral bioavailability is a critical early-stage assessment.[4][5][6] This process is a complex interplay of factors including aqueous solubility, membrane permeability, and first-pass metabolism.[7]

Intestinal Permeability

The ability of a drug to pass through the intestinal epithelium is a key determinant of its absorption. Caco-2 cell permeability assays are a common in vitro model for this process.[8]

Experimental Protocol: Caco-2 Permeability Prediction

  • Model Selection: Utilize a validated Quantitative Structure-Activity Relationship (QSAR) model or a machine learning-based predictor trained on a large dataset of Caco-2 permeability values.[8]

  • Input Molecular Descriptors: The model will use a combination of physicochemical properties (LogP, TPSA) and structural fingerprints as input.

  • Prediction Output: The model will predict the apparent permeability coefficient (Papp) in cm/s.

P-glycoprotein (P-gp) Efflux

P-glycoprotein is an efflux transporter in the intestinal epithelium that can actively pump drugs back into the intestinal lumen, thereby reducing their absorption.[5]

Experimental Protocol: P-gp Substrate Prediction

  • Model Selection: Employ a classification model (e.g., Support Vector Machine or Random Forest) trained on known P-gp substrates and non-substrates.

  • Input Features: The model will utilize molecular descriptors that capture the pharmacophoric features of P-gp substrates.

  • Prediction Output: The model will classify the compound as either a P-gp substrate or a non-substrate.

Table 2: Predicted Absorption Properties

ParameterPredicted OutcomeImplication for Oral Bioavailability
Caco-2 Permeability (Papp)Low to ModerateThe relatively high TPSA may limit passive diffusion across the intestinal epithelium.
P-gp SubstrateLikely Non-substrateThe presence of a carboxylic acid group generally reduces the likelihood of being a P-gp substrate.
Oral BioavailabilityModerateWhile permeability may be a limiting factor, the lack of P-gp efflux is favorable.

Distribution: Plasma Protein Binding and Tissue Penetration

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of this distribution is largely governed by its binding to plasma proteins and its ability to penetrate into various tissues.[9]

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin, affects its free concentration and therefore its availability to reach its target and be metabolized or excreted.[10][11]

Experimental Protocol: PPB Prediction

  • Model Selection: Utilize a regression model that predicts the percentage of drug bound to plasma proteins. These models are often built on large datasets and use descriptors such as LogP/LogD.[12][13][14]

  • Input Parameters: The primary input is typically the LogP or LogD at physiological pH (7.4).

  • Prediction Output: The model will provide a quantitative prediction of the percentage of plasma protein binding.

Blood-Brain Barrier (BBB) Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial. Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid potential side effects.

Experimental Protocol: BBB Penetration Prediction

  • Model Selection: Employ a classification or regression model that predicts the brain-to-plasma concentration ratio (logBB).

  • Input Descriptors: These models often use a combination of TPSA, LogP, molecular weight, and the number of hydrogen bond donors and acceptors.

  • Prediction Output: The model will predict the logBB value, with values greater than 0 indicating good BBB penetration and values less than -1 indicating poor penetration.

Table 3: Predicted Distribution Properties

ParameterPredicted ValueSignificance
Plasma Protein Binding (%)85-95%The moderate lipophilicity and presence of an acidic moiety suggest significant binding to albumin. A high degree of binding will reduce the free fraction of the drug.
Blood-Brain Barrier (logBB)< -1.0The high TPSA and the ionized carboxylic acid group at physiological pH are expected to severely limit penetration across the blood-brain barrier.

Metabolism: Cytochrome P450-Mediated Biotransformation

Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver. The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a vast majority of xenobiotics.[15][16] Predicting which CYP isoforms will metabolize a compound and the likely sites of metabolism (SOM) is crucial for understanding its clearance and potential for drug-drug interactions.[17][18]

CYP Isoform Substrate Prediction

Identifying which of the major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to metabolize the compound is the first step.

Experimental Protocol: CYP Substrate Prediction

  • Model Selection: Use a panel of classification models, one for each major CYP isoform, to predict whether the compound is a substrate.

  • Input Features: These models typically use a combination of 2D and 3D molecular descriptors and fingerprints.

  • Prediction Output: A probabilistic output for the compound being a substrate for each CYP isoform.

Site of Metabolism (SOM) Prediction

Pinpointing the specific atoms or bonds in a molecule that are most likely to be metabolized is essential for understanding the metabolic fate of the compound.[15][16][19]

Experimental Protocol: SOM Prediction

  • Model Selection: Employ a tool like SMARTCyp or a machine learning-based model that predicts the reactivity of different sites within the molecule towards CYP-mediated oxidation.[16]

  • Input: The 2D structure of the molecule.

  • Output: A ranked list of potential sites of metabolism, often visualized on the molecular structure.

Table 4: Predicted Metabolic Profile

ParameterPredicted OutcomeRationale and Implications
CYP Substrate
CYP3A4Moderate ProbabilityThe anilino moiety is a common substrate for CYP3A4.
CYP2C9Low to Moderate ProbabilityThe carboxylic acid group can direct metabolism by CYP2C9.
CYP2D6Low ProbabilityThe molecule lacks the typical basic nitrogen pharmacophore for CYP2D6 substrates.
Site of Metabolism
Primary SitePara-position of the aniline ringA common site for aromatic hydroxylation.
Secondary SiteThiazole ringPotential for oxidation of the sulfur atom.

Excretion: Predicting Routes of Elimination

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (renal excretion) or the liver (biliary excretion).[20]

Renal Clearance

The prediction of renal clearance involves assessing the likelihood of glomerular filtration, active tubular secretion, and passive tubular reabsorption.

Experimental Protocol: Renal Clearance Prediction

  • Model Selection: Utilize QSAR models that correlate molecular properties with renal clearance values.[20]

  • Input Descriptors: Key descriptors include molecular weight, LogP, and ionization state.

  • Prediction Output: A quantitative prediction of the renal clearance rate.

Table 5: Predicted Excretion Profile

ParameterPredicted OutcomeRationale
Primary Route of ExcretionRenalThe presence of a carboxylic acid group, which will be ionized at physiological pH, increases water solubility and favors renal excretion of the parent compound and its metabolites.
Renal ClearanceModerateThe predicted moderate aqueous solubility and ionization state suggest that the compound will be cleared by the kidneys.

Integrated ADME Workflow and Data Visualization

To provide a holistic view of the in silico ADME assessment process, the following workflow diagram illustrates the sequence of predictions and their interdependencies.

ADME_Workflow cluster_Input Molecular Input cluster_PhysChem Physicochemical Properties cluster_ADME ADME Predictions SMILES SMILES String of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid LogP LogP SMILES->LogP Cheminformatics Toolkit TPSA TPSA SMILES->TPSA Cheminformatics Toolkit pKa pKa SMILES->pKa Cheminformatics Toolkit Solubility Aqueous Solubility SMILES->Solubility Cheminformatics Toolkit Metabolism Metabolism (CYP Substrate, SOM) SMILES->Metabolism Absorption Absorption (Caco-2, P-gp) LogP->Absorption Distribution Distribution (PPB, logBB) LogP->Distribution TPSA->Absorption pKa->Distribution Excretion Excretion (Renal Clearance) pKa->Excretion Solubility->Excretion Absorption->Distribution Distribution->Metabolism Metabolism->Excretion

Caption: In Silico ADME Prediction Workflow.

Conclusion and Forward Look

This in-depth technical guide has outlined a comprehensive computational workflow for the ADME profiling of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. The in silico predictions suggest that this compound is likely to have moderate oral bioavailability, high plasma protein binding, and limited blood-brain barrier penetration. Metabolism is anticipated to be primarily mediated by CYP3A4 and potentially CYP2C9, with the main route of excretion being renal.

It is imperative to recognize that these are predictive, not definitive, results. The true value of this computational assessment lies in its ability to identify potential liabilities early in the drug discovery process, thereby guiding subsequent experimental validation and chemical optimization efforts.[21] The next logical steps would involve in vitro assays to confirm these predictions, including Caco-2 permeability, plasma protein binding, and metabolic stability in human liver microsomes.

References

  • In Silico Prediction of Cytochrome P450-Mediated Site of Metabolism (SOM). (2013). Current Drug Metabolism.
  • CyProduct: A Software Tool for Accurately Predicting the Byproducts of Human Cytochrome P450 Metabolism. (2021).
  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (n.d.). Journal of Pharmaceutical Analysis.
  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021). Pharmaceuticals.
  • Computational modelling for Drug Excretion. (2025). Pharmacy Infoline.
  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. (2025). Longdom Publishing.
  • Improving on in-silico prediction of oral drug bioavailability. (2023). Expert Opinion on Drug Discovery.
  • In silico prediction of oral bioavailability. (n.d.). UQ eSpace.
  • Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. (2021). Pharmaceutics.
  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). Journal of Medicinal Chemistry.
  • In silico prediction of cytochrome P450-mediated site of metabolism (SOM). (2013). Current Drug Metabolism.
  • Improving early drug discovery through ADME modelling: an overview. (2007). Expert Opinion on Drug Discovery.
  • Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds. (2004). Journal of Pharmaceutical Sciences.
  • Improving on in-silico prediction of oral drug bioavailability. (2023). Expert Opinion on Drug Discovery.
  • The state-of-the-art machine learning model for plasma protein binding prediction: Computational modeling with OCHEM and experimental validation. (2025).
  • The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental valid
  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. (2026). Chemical Reviews.
  • A novel strategy for prediction of human plasma protein binding using machine learning techniques. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental validation. (2024).
  • Improving Early Drug Discovery through ADME Modelling. (n.d.).
  • Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. (n.d.). Pharmaceutics.
  • Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. (n.d.). LinkedIn.
  • ADME Advances: Personalized and Computational Approaches. (2020). Today's Clinical Lab.
  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. (n.d.). Current Drug Metabolism.
  • computational modeling of drug disposition. (n.d.). SlideShare.
  • {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. (n.d.). NextSDS.
  • {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. (n.d.). Sigma-Aldrich.
  • (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem.
  • (2-Amino-4-thiazolyl)acetic acid. (n.d.). Chem-Impex.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives. (2023).
  • 2-AMINO-4-THIAZOLE ACETIC ACID. (n.d.). CAMEO Chemicals.
  • ADME. (n.d.).
  • Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant Properties. (2026). Der Pharma Chemica.
  • Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. (2021). Russian Journal of General Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

An Application Note for the Synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Introduction The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When combined with a urea linkage, which is known to facilitate crucial hydrogen bonding interactions with biological targets, the resulting 2-ureidothiazole derivatives become highly promising candidates for drug discovery and development.[3][4][5][6]

This application note provides a detailed, two-step protocol for the synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. The synthesis begins with the commercially available starting material, ethyl (2-amino-1,3-thiazol-4-yl)acetate, which is first reacted with phenyl isocyanate to form the corresponding ureido ester intermediate. Subsequent saponification of the ethyl ester yields the target carboxylic acid. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering a robust and reproducible methodology.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps: (1) Formation of the phenylurea derivative via reaction of the aminothiazole with phenyl isocyanate, and (2) Hydrolysis of the ethyl ester to the final carboxylic acid.

Caption: Overall two-step synthesis pathway.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
Ethyl (2-amino-1,3-thiazol-4-yl)acetate5350-50-5186.22Major suppliers97% or higher purity recommended
Phenyl isocyanate103-71-9119.12Major suppliersAcutely toxic, handle with caution
Tetrahydrofuran (THF)109-99-972.11Major suppliersAnhydrous, <50 ppm water
Sodium Hydroxide (NaOH)1310-73-240.00Major suppliersPellets or solution
Ethanol (EtOH)64-17-546.07Major suppliers200 proof or 95%
Hydrochloric Acid (HCl)7647-01-036.46Major suppliersConcentrated (37%) or 2M solution
Ethyl Acetate (EtOAc)141-78-688.11Major suppliersReagent grade for extraction/workup
Hexanes110-54-386.18Major suppliersReagent grade for recrystallization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major suppliersFor drying organic layers

Critical Safety Precautions

Phenyl isocyanate is highly toxic, volatile, and a potent lachrymator. It is corrosive and can cause severe burns to the skin and eyes, as well as respiratory tract irritation which may be delayed.[7] All manipulations involving phenyl isocyanate must be performed in a certified chemical fume hood.[8][9][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), and chemical splash goggles at all times.[7][9]

  • Handling: Use a syringe or cannula for transfers. Avoid inhalation of vapors and any contact with skin or eyes.[8] Keep the container tightly closed when not in use.[11]

  • Incompatible Materials: Phenyl isocyanate reacts violently with water, alcohols, amines, and strong acids or bases.[9] Ensure all glassware is dry.

  • Spill & Waste: In case of a spill, absorb with an inert material like sand or vermiculite and place in a labeled container for hazardous waste disposal.[8][10] Do not use water to clean up spills.[7] Quench waste streams containing residual isocyanate with a solution of sodium carbonate (5%) and a surfactant in water.

Experimental Protocol

Part A: Synthesis of Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate (Intermediate 1)
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl (2-amino-1,3-thiazol-4-yl)acetate (5.00 g, 26.8 mmol, 1.0 equiv.).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: In the fume hood, carefully measure phenyl isocyanate (3.0 mL, 27.6 mmol, 1.03 equiv.) using a syringe. Add it dropwise to the stirring solution over 10-15 minutes. The reaction is exothermic; maintain the temperature below 30 °C, using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. A white precipitate of the product will begin to form within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (amine) is more polar than the product (urea). The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete, reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.

  • Precipitation and Filtration: Add 50 mL of hexanes to the concentrated mixture to precipitate the product fully. Cool the flask in an ice bath for 30 minutes. Collect the white solid by vacuum filtration, washing the filter cake with cold hexanes (2 x 20 mL).

  • Drying: Dry the solid under vacuum to yield Ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate as a white powder.

    • Expected Yield: 85-95%

    • Characterization: The intermediate can be characterized by ¹H NMR, ¹³C NMR, and MS before proceeding.[12]

Part B: Synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Final Product)
  • Reaction Setup: To a 250 mL round-bottom flask, add the intermediate ester from Part A (e.g., 7.0 g, 22.9 mmol, 1.0 equiv.), 50 mL of ethanol, and 50 mL of deionized water.

  • Hydrolysis: Add sodium hydroxide (1.83 g, 45.8 mmol, 2.0 equiv.) to the suspension. Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring. The suspension should become a clear, homogeneous solution as the reaction proceeds.

  • Reaction Monitoring: Monitor the hydrolysis by TLC (1:1 EtOAc/Hexanes with 1% acetic acid). The starting ester is less polar than the product acid. The reaction is typically complete in 2-4 hours.

  • Workup - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidification: While stirring, slowly add 2 M hydrochloric acid dropwise. The target carboxylic acid will precipitate out of the solution as a white solid. Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).

  • Isolation: Keep the flask in the ice bath for another 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts. Dry the product under vacuum at 50 °C overnight.

    • Expected Yield: 90-98%

    • Purity: Typically >95% by HPLC. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Workflow Visualization

Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Final Product Synthesis A1 Dissolve Aminothiazole Ester in Anhydrous THF A2 Add Phenyl Isocyanate (Dropwise, <30°C) A1->A2 A3 Stir at RT for 4-6h (Monitor by TLC) A2->A3 A4 Concentrate in Vacuo A3->A4 A5 Precipitate with Hexanes A4->A5 A6 Filter and Dry Solid A5->A6 B1 Suspend Ester Intermediate in EtOH/H₂O A6->B1 Proceed to Hydrolysis B2 Add NaOH and Heat to 60°C B1->B2 B3 Stir for 2-4h (Monitor by TLC) B2->B3 B4 Cool in Ice Bath B3->B4 B5 Acidify to pH 2-3 with HCl B4->B5 B6 Filter and Wash with H₂O B5->B6 B7 Dry Product Under Vacuum B6->B7

Caption: Step-by-step experimental workflow.

Conclusion

This application note details a reliable and high-yielding two-step synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. The protocol emphasizes safe handling practices for hazardous reagents like phenyl isocyanate and provides clear, actionable steps for synthesis, workup, and purification. This methodology is well-suited for producing multi-gram quantities of the target compound, facilitating further research into the biological activities of this important class of molecules.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenyl Isocyanate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1131 - Phenyl Isocyanate. Retrieved from [Link]

  • Bautista-Hernández, L. A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104. Available at: [Link]

  • Bautista-Hernández, L. A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Retrieved from [Link]

  • Bautista-Hernández, L. A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Retrieved from [Link]

  • Bautista-Hernández, L. A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4497. Available at: [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]

  • Patsnap. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. Retrieved from [https://www.nextsds.com/en/substance/20268153/2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl]acetic%20acid]([Link])

  • Google Patents. (n.d.). Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.
  • PubMed. (2003). Synthesis and Antimicrobial Activity of [2-[2-(N, N-disubstituted Thiocarbamoyl-Sulfanyl)-Acylamino] thiazol-4-yl]acetic Acid Ethyl Esters. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL (2-((ANILINOCARBONYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE. Retrieved from [Link]

  • Genc, H., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(11), 2772. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

Sources

Application

Advanced HPLC Method Development and Validation for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic Acid

Executive Summary The quantification of complex heterocyclic intermediates requires an analytical strategy that directly addresses their physicochemical liabilities. This application note details the development, executi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex heterocyclic intermediates requires an analytical strategy that directly addresses their physicochemical liabilities. This application note details the development, execution, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . By applying Analytical Quality by Design (AQbD) principles, this guide establishes a self-validating protocol designed for high-throughput pharmaceutical quality control and drug development workflows.

Physicochemical Rationale & Method Architecture

To build a robust method, we must first deconstruct the analyte. 1[1] contains three critical structural motifs that dictate our chromatographic choices:

  • Acetic Acid Moiety (pKa ~3.8): This acidic group is highly susceptible to partial ionization at neutral pH, which causes split peaks, severe tailing, and retention time instability.

  • Thiazole & Aniline Rings: These aromatic systems provide strong hydrophobicity and an excellent chromophore for UV detection.

  • Urea Linker (Anilinocarbonylamino): Acts as a strong hydrogen bond donor/acceptor, necessitating a highly deactivated (end-capped) stationary phase to prevent secondary interactions with residual surface silanols.

The Causality of Chromatographic Choices
  • Mobile Phase pH Control: To enforce a single protonation state (unionized) and guarantee peak symmetry, the mobile phase pH must be maintained at least 1.5 units below the analyte's pKa. We utilize 0.1% Formic Acid (pH ~2.7) . This suppresses the ionization of the acetic acid group, driving the molecule into its hydrophobic state for optimal retention, while maintaining LC-MS compatibility[2].

  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column (2.7 µm) is selected. The solid silica core limits the longitudinal diffusion of the analyte, providing UHPLC-like theoretical plate counts (N) at standard HPLC backpressures.

  • Detection Wavelength: The extensive π -conjugation across the aniline and thiazole rings yields strong UV absorbance. Extracting data at 265 nm maximizes the signal-to-noise ratio while minimizing baseline drift caused by the organic modifier gradient.

Method_Architecture Mol Analyte Profiling pKa ~3.8 (Acetic Acid) pH Mobile Phase pH Control 0.1% Formic Acid (pH 2.7) Mol->pH Suppress Ionization Col Stationary Phase SPP C18 (2.7 µm) Mol->Col Hydrophobic Retention Grad Elution Strategy Gradient: 5% to 95% ACN pH->Grad Ensure Peak Symmetry Col->Grad Maximize Resolution Det Detection UV PDA @ 265 nm Grad->Det Elution & Quantification

Fig 1. Mechanistic workflow for HPLC method development based on physicochemical properties.

Chromatographic Conditions

Table 1: Optimized Method Parameters

ParameterSpecificationScientific Rationale
Column C18 SPP, 100 × 4.6 mm, 2.7 µmHigh efficiency, minimal mass transfer resistance.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterpH ~2.7 suppresses acetic acid ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; yields sharper peaks.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm particles.
Column Temp 40 °CReduces solvent viscosity and system backpressure.
Injection Vol 5 µLPrevents column mass overloading.
Detection PDA (Extracted at 265 nm)Matches λmax​ of the conjugated ring system.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold
1.0955Isocratic focusing
7.01090Linear gradient (Analyte elution)
9.01090Column wash (Elute hydrophobic impurities)
9.1955Re-equilibration
12.0955End of run

Execution Protocol: A Self-Validating System

A robust analytical method must be self-validating. This protocol incorporates strict3[3] System Suitability Test (SST) criteria as a " go/no-go " gate before any sample data is acquired.

Step-by-Step Methodology
  • Solvent Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water. Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate to ensure complete dissolution of the hydrophobic thiazole core. Dilute to a working concentration of 50 µg/mL.

  • System Equilibration: Purge the HPLC lines and equilibrate the column at initial gradient conditions (95% A) for at least 15 column volumes until the baseline is completely stable.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times consecutively. The system must pass the following USP <621> criteria before proceeding:

    • Retention Time %RSD: 1.0%

    • Peak Area %RSD: 2.0%

    • Tailing Factor (Tf): 1.5 (Confirms successful suppression of the acetic acid moiety).

    • Theoretical Plates (N): 5000

  • Bracketing Execution: Inject unknown samples. To ensure continuous validation, inject a bracketing standard every 10 samples. If the bracketing standard area drifts by >2.0%, the system automatically invalidates the preceding block of samples.

Sequence_Logic Start Equilibration Blank Blank (x2) Check Baseline Start->Blank SST SST (x6) USP <621> Criteria Blank->SST Decision Pass? SST->Decision Samples Sample Injections (n=10) Decision->Samples Yes (RSD < 2%) Fail Halt & Investigate Decision->Fail No Bracket Bracket Standard Drift < 2.0% Samples->Bracket Bracket->Samples Continue

Fig 2. Self-validating sequence logic ensuring continuous system suitability and data integrity.

Method Validation Framework

The method was validated in strict accordance with4[4] guidelines to guarantee reliability across different laboratories and instruments.

Table 3: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Linearity & Range Correlation coefficient ( R2 ) 0.9991.0 – 100 µg/mL ( R2 = 0.9998)
Sensitivity S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL
Intra-day Precision %RSD 2.0% (n=6)0.85%
Inter-day Precision %RSD 2.0% (n=12 across 2 days)1.12%
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% ± 0.6%
Specificity Resolution ( Rs​ ) > 2.0 from degradation impurities Rs​ > 3.5 for all adjacent peaks

Troubleshooting & Robustness

  • Symptom - Peak Tailing Increases ( Tf​ > 1.5):

    • Causality: The pH of Mobile Phase A has drifted upward, allowing the acetic acid moiety to partially ionize.

    • Action: Remake Mobile Phase A with fresh Formic Acid and verify pH is 2.8.

  • Symptom - Retention Time Shifts Earlier:

    • Causality: Loss of hydrophobic retention due to inadequate column re-equilibration between gradient runs, or evaporation of the aqueous phase in the premixed diluent.

    • Action: Ensure the 3-minute re-equilibration step (9.1 to 12.0 min) is strictly adhered to.

References

  • USP <621> Chromatography. United States Pharmacopeia (USP). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / International Council for Harmonisation. Available at: [Link]

  • {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid - Chemical Substance Information. NextSDS. Available at:[Link]

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles. ACS Publications. Available at: [Link]

Sources

Method

Mass spectrometry fragmentation pattern of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Predicted Fragmentation Pathways The structure of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid contains several key functional groups that will influence its fragmentation: a carboxylic acid, a thiazole ring,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Predicted Fragmentation Pathways

The structure of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid contains several key functional groups that will influence its fragmentation: a carboxylic acid, a thiazole ring, and an anilinocarbonyl-amino linkage. The following sections detail the most probable fragmentation pathways under positive and negative ion ESI-MS/MS analysis.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will readily protonate, likely at the nitrogen atom of the thiazole ring or the urea linkage, due to their higher proton affinity. The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways initiated by collision-induced dissociation (CID).[1][2][3]

  • Pathway A: Cleavage of the Urea Linkage. The bond between the carbonyl carbon and the nitrogen of the aniline group is a likely site of cleavage. This would result in the formation of a stable anilinium ion and a thiazole-containing fragment. The central urea bond is known to be efficiently cleaved upon collisional activation.[4]

  • Pathway B: Decarboxylation. The loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for such compounds.[5] This would be followed by further fragmentation of the remaining structure.

  • Pathway C: Thiazole Ring Opening. The thiazole ring can undergo cleavage, although it is a relatively stable aromatic system. Fragmentation of the thiazole ring often occurs after the loss of side chains.[6]

  • Pathway D: McLafferty Rearrangement. If applicable, this rearrangement can occur in molecules with a carbonyl group and an adjacent alkyl chain containing a γ-hydrogen.[5]

The proposed fragmentation for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in positive ion mode is visualized below.

G cluster_main Positive Ion Fragmentation cluster_path_a Pathway A: Urea Cleavage cluster_path_b Pathway B: Decarboxylation cluster_path_c Pathway C: Thiazole Cleavage [M+H]+ {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid [M+H]+ Fragment_A1 Aniline [C6H5NH2+H]+ [M+H]+->Fragment_A1 Loss of isocyanato- thiazole acetic acid Fragment_A2 Isocyanato-thiazole acetic acid ion [M+H]+->Fragment_A2 Loss of Aniline Fragment_B1 [M+H - CO2]+ [M+H]+->Fragment_B1 Loss of CO2 Fragment_C1 Thiazole Ring Fragments Fragment_B1->Fragment_C1 Further Fragmentation

Caption: Proposed Positive Ion Fragmentation Pathways.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. Fragmentation will likely be initiated from this carboxylate anion.

  • Pathway E: Decarboxylation. The most prominent fragmentation in negative ion mode is often the loss of CO₂ from the carboxylate anion. This results in a highly stable carbanion.

  • Pathway F: Cleavage of the Amide Bond. Similar to positive ion mode, the amide bond can cleave, leading to the formation of an anilide anion and a thiazole-containing neutral species.

The proposed fragmentation for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in negative ion mode is visualized below.

G cluster_main Negative Ion Fragmentation cluster_path_e Pathway E: Decarboxylation cluster_path_f Pathway F: Amide Cleavage [M-H]- {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid [M-H]- Fragment_E1 [M-H - CO2]- [M-H]-->Fragment_E1 Loss of CO2 Fragment_F1 Anilide anion [C6H5NHCO]- [M-H]-->Fragment_F1 Loss of 2-amino-1,3-thiazol-4-yl acetic acid radical Fragment_F2 2-amino-1,3-thiazol-4-ylacetic acid radical [M-H]-->Fragment_F2 Loss of anilide

Caption: Proposed Negative Ion Fragmentation Pathways.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the analysis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid using a standard high-resolution mass spectrometer.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for LC-MS analysis.

  • Final Concentration for Infusion (1 µg/mL): Further dilute the working solution 1:10 with the mobile phase.

Mass Spectrometry Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.

ParameterPositive Ion ModeNegative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Cone Voltage 30 V-30 V
Source Temperature 120 °C120 °C
Desolvation Temperature 350 °C350 °C
Desolvation Gas Flow 600 L/hr600 L/hr
Collision Gas ArgonArgon
Collision Energy Ramped (10-40 eV)Ramped (10-40 eV)
MS Scan Range m/z 50-500m/z 50-500
MS/MS Scan Range m/z 50 to parent ionm/z 50 to parent ion

Data Interpretation and Expected Results

The analysis of the MS/MS spectra should be performed by correlating the observed fragment ions with the predicted fragmentation pathways.

Table of Expected Fragment Ions:

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
Positive [M+H]⁺[M+H - 44]⁺CO₂
[C₆H₅NH₂ + H]⁺C₇H₅N₂O₃S
[M+H - C₆H₅NH₂]⁺C₆H₅NH₂
Negative [M-H]⁻[M-H - 44]⁻CO₂
[C₆H₅NHCO]⁻C₅H₅N₂O₂S

By carefully analyzing the high-resolution mass data, the elemental composition of each fragment can be confirmed, providing a high degree of confidence in the structural elucidation.

Conclusion

This application note provides a comprehensive framework for the analysis of the mass spectrometry fragmentation pattern of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. The proposed fragmentation pathways, supported by established chemical principles, serve as a valuable guide for researchers in the field of drug discovery and development. The detailed protocols offer a practical starting point for obtaining high-quality MS/MS data, which is essential for the unambiguous structural confirmation of this and similar molecules.

References

  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility−Mass Spectrometry, Host−Guest Chemistry, and Tandem Mass - NSF PAR.
  • New Pseudopeptidic Cross-Linker Containing Urea Bonds: Study of Its Degradation Routes in Aqueous Media Using Capillary Electrophoresis-Mass Spectrometry | Biomacromolecules - ACS Publications.
  • Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry - PubMed.
  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications.
  • -Mass spectrum of urea content. | Download Scientific Diagram - ResearchGate.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
  • Collision-induced dissociation - Wikipedia.
  • Dissociation Technique Technology Overview | Thermo Fisher Scientific - US.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing.
  • Understanding differences in CID fragmentation in a mass spectrometer - MS Vision.
  • In-source fragmentation - Jeol USA.

Sources

Application

Application Notes &amp; Protocols: Conjugation of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid to Carrier Proteins

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Hapten-Carrier Conjugates In the realm of immunology and drug development, small molecules, known as haptens, are often i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Hapten-Carrier Conjugates

In the realm of immunology and drug development, small molecules, known as haptens, are often incapable of eliciting a robust immune response on their own. To overcome this limitation, haptens are covalently linked to larger carrier proteins, creating what is known as a hapten-carrier conjugate. This conjugation renders the small molecule immunogenic, enabling the production of specific antibodies against it. These antibodies are invaluable tools for a myriad of applications, including the development of immunoassays, diagnostic kits, and targeted therapeutics.

The molecule {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a hapten characterized by a carboxylic acid group, which serves as a prime target for conjugation to carrier proteins. The success of antibody production is highly dependent on the effective and reproducible conjugation of this hapten to a suitable carrier. This guide provides a comprehensive overview of the most effective methods for achieving this, with a focus on the underlying chemistry, detailed protocols, and characterization techniques.

Chemical Properties of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

The key functional group on {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid for conjugation is its terminal carboxylic acid (-COOH). This group can be activated to react with primary amines (-NH2), which are abundantly present on the surface of carrier proteins in the form of lysine residues. The choice of conjugation chemistry will revolve around the efficient activation of this carboxyl group.

Selecting the Right Carrier Protein

Commonly used carrier proteins include Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA). The choice of carrier protein can influence the immunogenicity of the conjugate. KLH is generally considered more immunogenic than BSA or OVA and is often preferred for antibody production.

Conjugation Methodologies: A Detailed Exploration

The most prevalent and effective methods for conjugating carboxylic acid-containing haptens to carrier proteins are the carbodiimide (EDC/NHS) method and the mixed anhydride method.

Carbodiimide (EDC/NHS) Chemistry: The Gold Standard

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a widely adopted and robust method for forming stable amide bonds between a carboxyl group and a primary amine.[1][2]

Mechanism of Action:

EDC activates the carboxyl group on the hapten to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester.[3][4] This ester then efficiently reacts with the primary amino groups on the carrier protein to form a stable amide linkage.[3]

Diagram of EDC/NHS Conjugation Workflow

EDC_NHS_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification Hapten {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid EDC_NHS EDC + NHS/Sulfo-NHS Hapten->EDC_NHS Activation (MES Buffer, pH 4.5-6.0) Activated_Hapten NHS-ester activated Hapten EDC_NHS->Activated_Hapten Carrier_Protein Carrier Protein (e.g., KLH, BSA) Activated_Hapten->Carrier_Protein Conjugation (PBS, pH 7.2-8.5) Conjugate Hapten-Carrier Conjugate Carrier_Protein->Conjugate Purification Dialysis or Size-Exclusion Chromatography Conjugate->Purification

Caption: Workflow for EDC/NHS mediated hapten-carrier conjugation.

Detailed Protocol for EDC/NHS Conjugation:

Materials:

  • {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Hapten)

  • Carrier Protein (e.g., KLH or BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.

  • Hapten Activation:

    • Immediately before use, prepare a 10 mg/mL solution of the hapten in a suitable organic solvent like DMSO or DMF.

    • In a separate tube, dissolve EDC and Sulfo-NHS in the Activation Buffer to a final concentration of 0.1 M each. Note: EDC is moisture-sensitive and should be dissolved immediately before use.[3]

    • Add a 10-50 molar excess of the dissolved hapten to the carrier protein solution. The optimal ratio may need to be determined empirically.[5][6]

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS (relative to the hapten) to the hapten-protein mixture.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours. Alternatively, use a desalting column according to the manufacturer's instructions.

  • Storage: Store the purified conjugate at -20°C or -80°C for long-term use.

Mixed Anhydride Method

The mixed anhydride method is another effective strategy for activating carboxyl groups.[7] This method involves the reaction of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine or N-methylmorpholine) to form a reactive mixed anhydride intermediate.[8][9] This intermediate then reacts with the primary amines of the carrier protein.

Mechanism of Action:

The alkyl chloroformate reacts with the carboxyl group of the hapten to form a mixed anhydride. This mixed anhydride is a highly reactive acylating agent that readily reacts with the amino groups on the carrier protein to form a stable amide bond.

Diagram of Mixed Anhydride Conjugation Workflow

Mixed_Anhydride_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification Hapten {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Reagents Isobutyl Chloroformate + Triethylamine Hapten->Reagents Activation (Anhydrous Organic Solvent) Mixed_Anhydride Mixed Anhydride Intermediate Reagents->Mixed_Anhydride Carrier_Protein Carrier Protein (e.g., KLH, BSA) Mixed_Anhydride->Carrier_Protein Conjugation (Aqueous Buffer, pH 8.0-9.0) Conjugate Hapten-Carrier Conjugate Carrier_Protein->Conjugate Purification Dialysis or Size-Exclusion Chromatography Conjugate->Purification

Caption: Workflow for the mixed anhydride method of hapten-carrier conjugation.

Detailed Protocol for Mixed Anhydride Conjugation:

Materials:

  • {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (Hapten)

  • Carrier Protein (e.g., KLH or BSA)

  • Isobutyl chloroformate

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Hapten Activation:

    • Dissolve the hapten in anhydrous dioxane or THF.

    • Cool the solution to 0°C in an ice bath.

    • Add a slight molar excess of TEA or NMM, followed by a slight molar excess of isobutyl chloroformate.

    • Stir the reaction at 0°C for 30-60 minutes.

  • Conjugation Reaction:

    • Dissolve the carrier protein in the Coupling Buffer to a concentration of 5-10 mg/mL and cool to 0°C.

    • Slowly add the activated hapten solution to the cold carrier protein solution with constant, gentle stirring.

    • Continue stirring at 4°C for 2-4 hours.

  • Purification:

    • Purify the conjugate by dialysis against PBS at 4°C with multiple buffer changes or by using a desalting column.

  • Storage: Store the purified conjugate at -20°C or -80°C.

Comparative Analysis of Conjugation Methods

FeatureEDC/NHS MethodMixed Anhydride Method
Efficiency HighHigh
Reaction Conditions Aqueous buffers, mild pHRequires anhydrous organic solvent for activation, then aqueous for conjugation
Side Products Water-soluble urea by-products, easily removedPotential for side reactions and introduction of unintended haptens.[7]
Reproducibility Generally high and reproducibleCan be less reproducible due to moisture sensitivity of reagents
Ease of Use Relatively straightforward one-pot or two-step reaction in aqueous solutionRequires more stringent control of reaction conditions (anhydrous)

Characterization of Hapten-Carrier Conjugates

Thorough characterization of the conjugate is crucial to ensure successful coupling and to determine the hapten density (molar substitution ratio), which can influence the immune response.[5][10][11]

Spectrophotometric Analysis
  • UV-Vis Spectroscopy: If the hapten has a unique absorbance spectrum, the hapten-to-protein ratio can be estimated by measuring the absorbance of the conjugate at wavelengths specific to the hapten and the protein.

  • TNBS Assay: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amino groups on the carrier protein before and after conjugation.[5] The difference corresponds to the number of haptens coupled.

Electrophoretic Analysis
  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Conjugation of the hapten to the carrier protein will result in an increase in the molecular weight of the protein. This can be visualized as a shift in the band migration on an SDS-PAGE gel compared to the unconjugated carrier protein.[6][12]

Mass Spectrometry
  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry): This technique can be used to determine the molecular weight of the conjugate, allowing for a precise calculation of the number of hapten molecules attached to each carrier protein molecule.[6][10]

Immunological Assays
  • ELISA (Enzyme-Linked Immunosorbent Assay): An indirect ELISA can be performed to confirm that the conjugated hapten is immunologically active and can be recognized by antibodies. This is a critical step to validate the potential of the conjugate to elicit a specific immune response.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Low Conjugation Efficiency Inactive EDC/NHS reagents due to hydrolysis.Use fresh, high-quality reagents. Dissolve EDC and NHS immediately before use.
Suboptimal pH for activation or conjugation.Ensure the pH of the activation and coupling buffers are within the recommended range.
Insufficient molar excess of hapten or coupling reagents.Optimize the molar ratios of hapten and coupling reagents.
Protein Precipitation High concentration of organic solvent from hapten stock solution.Minimize the volume of organic solvent added to the aqueous protein solution.
Over-conjugation leading to changes in protein solubility.Reduce the molar excess of hapten and/or the reaction time.
Inconsistent Results Variability in reagent quality or reaction conditions.Standardize protocols, use high-purity reagents, and control reaction parameters like temperature and time.

Conclusion

The successful conjugation of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid to carrier proteins is a foundational step in the development of antibodies and immunoassays for this hapten. The EDC/NHS method is generally recommended for its high efficiency, reproducibility, and ease of use in aqueous environments. The mixed anhydride method provides a viable alternative, though it requires more stringent control over reaction conditions. Rigorous characterization of the resulting conjugate is paramount to ensure its quality and suitability for downstream applications. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality hapten-carrier conjugates to advance their research and development goals.

References

  • Kaur, J., Singh, M., & Raje, M. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 15(1), 164-169. [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bioconjugate Chemistry, 17(6), 1536-1543. [Link]

  • Gendloff, E. H., et al. (1986). Hapten-protein conjugates prepared by the mixed anhydride method. Cross-reactive antibodies in heterologous antisera. Journal of Immunological Methods, 92(1), 15-20. [Link]

  • Singh, M., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 164-169. [Link]

  • Gautier, A., et al. (1999). An Improved Method for the Microscale Preparation and Characterization of Hapten-Protein Conjugates: The Use of Cholesterol as a Model for Nonchromophore Hydroxylated Haptens. Analytical Biochemistry, 271(2), 165-174. [Link]

  • Shelver, W. L., & Kogan, J. H. (2001). Analysis of hapten-carrier protein conjugates by nondenaturing gel electrophoresis. Journal of Immunological Methods, 249(1-2), 149-156. [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Coligan, J. E., et al. (2001). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. Current Protocols in Immunology. [Link]

  • Wang, J., et al. (2020). Common methods for conjugating hapten to the protein of toxic alkaloids. ResearchGate. [Link]

  • Kents, B., et al. (2002). Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates. Bioconjugate Chemistry, 13(3), 434-442. [Link]

  • Coligan, J. E., et al. (2001). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde. ResearchGate. [Link]

  • Pagar, A. D., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 16(3), 886-895. [Link]

  • Bangs Laboratories, Inc. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Parkinson, E., et al. (2015). Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome. Toxicological Sciences, 148(2), 547-558. [Link]

  • Fujiwara, K., et al. (1991). A new enzyme-linked immunosorbent assay (ELISA) for spermidine using glutaraldehyde coupling of the hapten to carrier-coated microtiter plates. Journal of Immunological Methods, 142(1), 51-57. [Link]

  • Wenthur, C. J., et al. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2213-2218. [Link]

  • Eaton, R. B., et al. (1983). Conjugation of DNA fragments to protein carriers by glutaraldehyde: immunogenicity of oligonucleotide-hemocyanin conjugates. Journal of Immunological Methods, 64(1-2), 123-130. [Link]

  • Hermanson, G. T. (1996). Conjugation of Haptens. Bioconjugate Techniques. [Link]

  • Dory, Y. L., et al. (1998). Photochemical conjugation of peptides to carrier proteins using 1,2,3-thiadiazole-4-carboxylic acid. Immunoreactivity of free C-terminal epitope with specific antibodies. Bioconjugate Chemistry, 9(3), 335-343. [Link]

  • NextSDS. (n.d.). {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

  • Çetinkaya, E., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Serbian Chemical Society, 79(11), 1311-1319. [Link]

  • Kennedy, S. B., et al. (2018). Development of Multivalent Conjugates with a Single Non‐Canonical Amino Acid. Chemistry – A European Journal, 24(62), 16583-16587. [Link]

  • Brandsch, M., et al. (2007). Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2. European Journal of Pharmaceutical Sciences, 32(1), 22-30. [Link]

  • Al-Tel, T. H. (2023). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 28(5), 2389. [Link]

  • Zhang, Y., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Mitchell, S. C. (2002). The Amino Acid Conjugations. Enzyme Systems that Metabolise Drugs and Other Xenobiotics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Degradation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . Due to its structural features—a urea linkage and a C4-acetic acid moiety on a thiazole ring—this compound exhibits distinct chemical instabilities in aqueous media.

This document provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you troubleshoot signal loss, identify degradation products, and optimize your in vitro assay conditions.

Mechanistic Insights into Aqueous Instability (The "Why")

To effectively troubleshoot, you must understand the causality behind the compound's degradation. The molecule is susceptible to two competing degradation pathways depending on the environmental triggers:

  • Pathway A: Urea Linkage Hydrolysis The anilinocarbonyl-amino group is a substituted urea. In aqueous solutions, particularly at pH extremes, the carbonyl oxygen is protonated (acidic) or attacked by hydroxide (basic). This addition-elimination mechanism forms a highly unstable carbamic acid intermediate that spontaneously decomposes, releasing carbon dioxide and aniline[1]. The remaining fragment is a 2-amino-1,3-thiazol-4-yl acetic acid derivative.

  • Pathway B: C4-Acetic Acid Decarboxylation Thiazolyl acetic acid derivatives are highly prone to decarboxylation. The electron-withdrawing nature of the thiazole ring stabilizes the ylide/enamine intermediate formed during the loss of the carboxyl group. Thermal stress or acidification of alkaline solutions rapidly accelerates this CO₂ loss, yielding a 4-methylthiazole derivative[2].

DegradationPathway Parent {2-[(Anilinocarbonyl)amino]- 1,3-thiazol-4-yl}acetic acid MW: 277.05 UreaHydrolysis Urea Hydrolysis (pH Extremes) Parent->UreaHydrolysis H2O, H+/OH- Decarboxylation Decarboxylation (Thermal/Acidic) Parent->Decarboxylation Heat / H+ Prod1 Aniline (MW: 93) + CO2 UreaHydrolysis->Prod1 Prod2 2-amino-1,3-thiazol-4-yl acetic acid (MW: 158) UreaHydrolysis->Prod2 Prod3 2-[(Anilinocarbonyl)amino]- 4-methyl-1,3-thiazole (MW: 233) Decarboxylation->Prod3 Prod4 CO2 (MW: 44) Decarboxylation->Prod4

Competing degradation pathways: Urea hydrolysis vs. C4-acetic acid decarboxylation.

Troubleshooting FAQs

Q: I am observing a steady decrease in the main peak area during my 24-hour in vitro assays. Is the compound degrading or precipitating? A: To establish causality, you must perform a mass balance check. Centrifuge your sample and analyze both the supernatant and the resolubilized pellet (using DMSO). If the parent compound is recovered in the pellet, it is an aqueous solubility issue. If the total mass balance is lost and new peaks appear in the chromatogram, chemical degradation is occurring.

Q: My LC-MS shows a new major peak with a mass reduction of exactly 44 Da. What does this indicate? A: A mass shift of -44 Da (from [M+H]⁺ 278.06 to 234.07) is the hallmark of decarboxylation . The acetic acid group at the C4 position of the thiazole ring has lost CO₂. This is typically triggered by thermal stress (e.g., incubation at 37°C) or exposure to acidic mobile phases during prolonged LC autosampler queues. Action: Keep samples on ice prior to injection and minimize time in acidic solutions.

Q: I see multiple new peaks, including one at m/z 94 and another at m/z 159 (positive ion mode). What happened? A: This is a classic signature of urea hydrolysis . The m/z 94 peak is protonated aniline, and the m/z 159 peak is the protonated 2-amino-1,3-thiazol-4-yl acetic acid fragment. The mass difference between the parent and the thiazole fragment is -119 Da (loss of phenyl isocyanate equivalent). Action: Check the pH of your assay buffer. Ensure it is strictly buffered between pH 7.0 and 7.4.

Q: How can I stabilize the compound for prolonged experiments? A: Always prepare fresh stock solutions in anhydrous DMSO. When spiking into aqueous buffers, do so immediately before the assay begins. If your assay permits, lower the incubation temperature and avoid using strong nucleophilic buffers (like Tris) at high concentrations, opting for HEPES or phosphate buffers at neutral pH.

Diagnostic Workflow

TroubleshootingFlow Obs Observation: Signal Loss / New Peaks LCMS LC-MS/MS Analysis Obs->LCMS Mass44 Δ Mass = -44 Da (Loss of CO2) LCMS->Mass44 Mass119 Δ Mass = -119 Da (Loss of Ph-NCO) LCMS->Mass119 DiagDecarb Diagnosis: Decarboxylation Mass44->DiagDecarb DiagHydro Diagnosis: Urea Hydrolysis Mass119->DiagHydro ActTemp Action: Lower Temp & Neutralize pH DiagDecarb->ActTemp ActPH Action: Strict pH 7.0-7.4 Buffering DiagHydro->ActPH

LC-MS/MS diagnostic workflow for identifying the primary degradation pathway.

Quantitative Data Summary

Use the following table to rapidly cross-reference your LC-MS/MS data and identify the specific degradation mechanism affecting your samples.

Degradation PathwayPrimary TriggerMass Shift (Δ Da)Key Product Detected (m/z[M+H]⁺)Preventive Action
Decarboxylation Heat, Acidic pH-44234.07 (4-methylthiazole deriv.)Maintain temp < 4°C outside of assay; avoid pH < 5.
Urea Hydrolysis pH Extremes (Acid/Base)-119159.02 (2-aminothiazole deriv.)Buffer strictly at pH 7.0 - 7.4; avoid strong nucleophiles.
Urea Hydrolysis pH Extremes (Acid/Base)-18494.07 (Aniline)Same as above.

Standardized Protocol for Stability Profiling (Self-Validating System)

To definitively map the stability profile of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in your specific assay matrix, execute the following self-validating protocol. This method uses an internal standard (IS) to ensure that any observed signal loss is due to true chemical degradation rather than matrix effects or instrument drift.

Step 1: Preparation of Matrices and Stocks

  • Prepare a 10 mM stock of the target compound in anhydrous DMSO.

  • Prepare a 10 mM stock of a stable Internal Standard (IS) (e.g., 2-phenylthiazole-4-carboxylic acid) in DMSO.

  • Prepare three aqueous test buffers: 50 mM Acetate (pH 4.0), 50 mM HEPES (pH 7.4), and 50 mM Carbonate (pH 10.0).

Step 2: Time-Course Incubation

  • Spike the target compound and the IS into the test buffers to a final concentration of 10 µM each (final DMSO concentration ≤ 0.2%).

  • Aliquot the solutions into sealed autosampler vials.

  • Incubate vials at two temperature conditions: 4°C and 37°C.

Step 3: Quenching (The Self-Validating Step)

  • At time points t=0, 1h, 4h, 12h, and 24h, extract a 50 µL aliquot.

  • Critical Step: Immediately quench the aliquot into 150 µL of ice-cold Acetonitrile. This instantly halts both hydrolysis and decarboxylation by crashing out aqueous enzymes/salts and dropping the dielectric constant.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated buffer salts.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the supernatant onto a C18 reversed-phase column.

  • Monitor the ratio of the Target Peak Area to the IS Peak Area.

    • Validation Check: If the IS absolute peak area varies by >15% across injections, you have ion suppression or instrument drift. If the IS area is stable but the Target/IS ratio drops, you have confirmed chemical degradation.

  • Scan for the specific m/z [M+H]⁺ masses listed in the Quantitative Data Summary table to confirm the exact pathway.

References

  • Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba. MDPI. Demonstrates the susceptibility of thiazolyl acetic acid derivatives to decarboxylation upon acidification.2

  • Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution. PMC / NIH. Details the addition-elimination mechanism and activation barriers for urea linkage degradation in aqueous environments.1

  • Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. RSC. Discusses the pH dependency and kinetics of urea hydrolysis. 3

Sources

Optimization

Optimizing reaction yield in the synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Technical Support Center: Synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions encountered during the synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. Our focus is on delivering practical, field-proven insights to enhance reaction yield and product purity.

Understanding the Synthetic Pathway

The synthesis of the target molecule, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, is most commonly achieved through the reaction of a key intermediate, (2-Amino-1,3-thiazol-4-yl)acetic acid, with phenyl isocyanate. The core of this synthesis relies on the nucleophilicity of the 2-amino group on the thiazole ring.

The precursor, (2-Amino-1,3-thiazol-4-yl)acetic acid, is itself typically synthesized via the Hantzsch thiazole synthesis.[1][2] This classic method involves the condensation of an α-haloketone (or its ester equivalent, like ethyl 4-chloroacetoacetate) with a thioamide (such as thiourea).[3][4] Therefore, optimizing the final yield requires a comprehensive understanding of both reaction stages.

cluster_0 Precursor Synthesis (Hantzsch) cluster_1 Final Product Synthesis Thiourea Thiourea Intermediate_Thiazole_Ester Ethyl (2-amino-1,3-thiazol-4-yl)acetate Thiourea->Intermediate_Thiazole_Ester Condensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Intermediate_Thiazole_Ester Precursor (2-Amino-1,3-thiazol-4-yl)acetic acid Intermediate_Thiazole_Ester->Precursor Hydrolysis Final_Product {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Precursor->Final_Product Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Final_Product Nucleophilic Addition G start Low Yield Observed purity_check 1. Verify Purity of Starting Materials (TLC, NMR, Melting Point) start->purity_check purity_ok Purity Acceptable? purity_check->purity_ok purify Purify Reagents: - Recrystallize (2-Amino-1,3-thiazol-4-yl)acetic acid - Distill Phenyl Isocyanate purity_ok->purify No conditions 2. Review Reaction Conditions purity_ok->conditions Yes purify->purity_check temp Is Temperature Optimal? conditions->temp adjust_temp Screen Temperatures (e.g., 0°C, RT, 50°C) temp->adjust_temp No solvent Is Solvent Appropriate & Dry? temp->solvent Yes adjust_temp->conditions adjust_solvent Test Anhydrous Aprotic Solvents (DMF, Acetonitrile, THF) solvent->adjust_solvent No monitoring 3. Monitor Reaction Progress (TLC) solvent->monitoring Yes adjust_solvent->conditions complete Reaction to Completion? monitoring->complete adjust_time Increase Reaction Time complete->adjust_time No workup 4. Evaluate Work-up & Isolation complete->workup Yes adjust_time->monitoring precipitation Is Product Precipitating Correctly? workup->precipitation adjust_ph Adjust pH Carefully During Acidification precipitation->adjust_ph No end Yield Optimized precipitation->end Yes adjust_ph->workup

Caption: Mechanism of urea linkage formation.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting material ((2-Amino-1,3-thiazol-4-yl)acetic acid) and the product. A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol, works well. The starting material is quite polar and should have a low Rf, while the product will be less polar and have a higher Rf. The disappearance of the starting material spot indicates the reaction is complete.

Q3: My purified product seems to degrade over time. How can I improve its stability?

A3: Thiazole derivatives can sometimes be sensitive to oxidation or residual acid/base from the work-up. *[5] Thorough Purification: Ensure all acidic catalysts or byproducts are removed. Wash the crude product thoroughly during filtration. Recrystallization is highly effective for removing trace impurities.

  • Proper Storage: Store the final, dry product in a sealed vial, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

[5]Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, several green chemistry principles can be applied, particularly to the Hantzsch synthesis of the precursor. Researchers have explored using ultrasonic irradiation or microwave-assisted synthesis to reduce reaction times and energy consumption. U[2][6]sing water as a solvent or performing the reaction under solvent-free conditions has also been shown to be effective and reduces waste.

[2][7]---

Experimental Protocols

Protocol 1: Synthesis of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

This is a representative protocol and may require optimization for your specific lab conditions and reagent purity.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (2-Amino-1,3-thiazol-4-yl)acetic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0°C.

  • Reagent Addition: Dissolve phenyl isocyanate (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the phenyl isocyanate solution dropwise to the cooled, stirring suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aminothiazole spot is no longer visible.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water (approx. 10x the volume of DMF used). This will often cause the product to precipitate.

  • Isolation: If a precipitate forms, stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel. W[4][6]ash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetone).

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A good starting point is a 7:3 mixture of Ethyl Acetate:Hexanes with 1% acetic acid. This may need to be adjusted.

  • Spotting: Dissolve small aliquots of your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM) in a suitable solvent (like methanol). Spot them on the TLC plate.

  • Development: Place the plate in a chamber saturated with the eluent and allow it to develop.

  • Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material (lower Rf) has disappeared from the reaction mixture lane.

References

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Precipitation Issues in Cell Culture Media

Welcome to the technical support center for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common precipitation issues encountered when using this compound in cell culture media. By understanding the underlying causes and implementing the recommended strategies, you can ensure the accuracy and reproducibility of your experimental results.

I. Understanding the Compound: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is a solid, organic compound with the molecular formula C12H11N3O3S.[1] While detailed public information on a specific drug name for this exact chemical structure is limited, its backbone, the 2-aminothiazole ring, is a common scaffold in many pharmaceutical compounds.[2] Like many small molecule inhibitors, it can present solubility challenges in aqueous environments such as cell culture media.

Key Physicochemical Properties (Illustrative)

PropertyValueImplication for Cell Culture
Molecular Weight 277.3 g/mol [1]Standard for small molecule drugs.
Physical Form Solid[1]Requires dissolution in a suitable solvent for stock preparation.
Aqueous Solubility Predicted to be lowHigh potential for precipitation in aqueous media.
pKa (Estimated) Weakly acidicSolubility may be pH-dependent.
LogP (Estimated) > 2Indicates hydrophobicity, suggesting poor water solubility.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the precipitation of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid in cell culture experiments.

Q1: Why is my compound precipitating immediately after I add it to the cell culture medium?

A1: Immediate precipitation is often due to a phenomenon known as "solvent shock."[3][4] This occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into the aqueous environment of the cell culture medium.[4] The sudden change in solvent polarity causes the compound to crash out of solution before it can be evenly dispersed.[5] Other contributing factors include exceeding the compound's maximum solubility in the media and the inherent low aqueous solubility of the compound.[3][4]

A2: This is likely due to time-dependent precipitation. Several factors within the incubator can contribute to this:

  • Temperature and pH Shifts: Changes in temperature and cellular metabolism can alter the pH of the culture medium.[3][5] For a pH-sensitive compound, this can decrease its solubility over time.

  • Compound Stability: The compound may be degrading into less soluble byproducts during the incubation period.

  • Media Evaporation: Slight evaporation from culture plates can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[6]

Q3: Can the type of cell culture medium or the presence of serum affect my compound's solubility?

A3: Absolutely. Different media formulations contain varying concentrations of salts, amino acids, and buffering systems that can interact with your compound.[7] The presence of serum, such as Fetal Bovine Serum (FBS), can have a significant impact. Serum proteins like albumin can bind to hydrophobic compounds, which can either increase their apparent solubility or in some cases, contribute to precipitation.[5][8]

Q4: How can I avoid "solvent shock" and ensure my compound stays in solution?

A4: To avoid solvent shock, a stepwise dilution method is recommended.[3] Instead of adding the DMSO stock directly to your final culture volume, first, create an intermediate dilution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume.[3] Alternatively, you can add the stock solution very slowly (drop-wise) to the final volume of media while gently swirling to ensure rapid and even dispersal.[9][10]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, with 0.1% being a preferred target to avoid solvent-induced cellular stress or artifacts.[10] It is crucial to include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent itself.

Q6: Could repeated freeze-thaw cycles of my stock solution be causing this problem?

A6: Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution.[4] Even in DMSO, the compound can fall out of solution over time with temperature fluctuations.[4] It is best practice to aliquot your stock solution into smaller, single-use volumes to prevent this issue.[4][5]

III. Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing precipitation, use the following workflow to diagnose and resolve the issue.

Caption: Troubleshooting workflow for precipitation.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, analytical balance.

  • Calculation: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you will need 2.773 mg).

  • Weighing: Carefully weigh the compound powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the powder.

  • Vortexing: Vortex the solution for 1-2 minutes to aid dissolution.

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[9]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Sterilization: If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C as recommended.

Protocol 2: Dilution of the Compound into Cell Culture Medium

  • Pre-warm Media: Warm the required volume of your complete cell culture medium (containing serum, if used) to 37°C in a water bath.

  • Thaw Stock: Thaw a single-use aliquot of your compound stock solution and ensure it is fully dissolved. If any precipitate is visible in the stock, warm and vortex to redissolve. If it does not redissolve, prepare a fresh stock solution.[4]

  • Intermediate Dilution (Recommended):

    • In a sterile tube, add a small volume of the pre-warmed media (e.g., 90 µL).

    • Add a small volume of your stock solution (e.g., 10 µL) to the media and gently mix. This creates a 1:10 intermediate dilution.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

  • Mixing: Gently swirl the final solution to ensure it is homogenous before adding it to your cells.

V. The Impact of Precipitation on Experimental Outcomes

Compound precipitation can have significant and detrimental effects on your research, leading to inaccurate and misleading results.

Caption: Consequences of compound precipitation in cell-based assays.

If a compound precipitates, its effective concentration in the media is reduced, which can lead to an underestimation of its potency (e.g., an artificially high IC50 value).[5] This can result in the premature dismissal of a potentially valuable compound during drug screening campaigns.

VI. References

  • NextSDS. (n.d.). {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid — Chemical Substance Information. Retrieved from [Link]

  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Hutter, J., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC. Retrieved from [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • Krstin, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

  • Oxford Academic. (2022, July 25). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Retrieved from [Link]

  • ResearchGate. (2022, November 7). Why we can not use serum on cell culture media for protein precipitation and western bloting/immunobloting analysis?. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • PubMed. (n.d.). Dye-promoted precipitation of serum proteins. Mechanism and application. Retrieved from [Link]

  • bioRxiv. (2023, March 2). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

  • Slideshare. (n.d.). Role of serum and supplements in culture medium k.s. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • Apicule. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid (CAS No: 29676-71-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head In Vitro Comparison: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid versus Standard Competitive Inhibitors of Microsomal Prostaglandin E2 Synthase-1

Introduction: Targeting Inflammation Beyond COX Inhibition Inflammation is a complex biological response, and at its heart lies a cascade of enzymatic reactions producing lipid mediators known as prostaglandins.[1] Prost...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation Beyond COX Inhibition

Inflammation is a complex biological response, and at its heart lies a cascade of enzymatic reactions producing lipid mediators known as prostaglandins.[1] Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[2][3] For decades, the primary strategy for combating inflammation has been the use of nonsteroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting cyclooxygenase (COX) enzymes.[4] However, this broad inhibition can lead to significant gastrointestinal and cardiovascular side effects due to the non-selective suppression of other physiologically important prostaglandins.[3][5]

A more refined therapeutic approach targets enzymes further downstream in the PGE2 synthesis pathway. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a particularly attractive target.[2][5] This enzyme is inducibly expressed during inflammation and specifically catalyzes the conversion of PGH2 to the pro-inflammatory PGE2.[1][5] Inhibiting mPGES-1 offers the potential for potent anti-inflammatory effects while sparing other homeostatic prostaglandins, promising a safer therapeutic window.[3]

This guide provides an in-depth, objective comparison of a novel thiazole-based compound, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid , with a standard, well-characterized competitive inhibitor of mPGES-1. We will delve into the experimental framework for an in vitro head-to-head analysis, present a detailed protocol, and interpret the resulting data to evaluate the potential of this novel chemical entity.

The Prostaglandin E2 Synthesis Pathway and Point of Inhibition

The production of PGE2 is a two-step enzymatic process. First, arachidonic acid is converted to the unstable intermediate PGH2 by COX enzymes. Subsequently, mPGES-1 isomerizes PGH2 into the stable, pro-inflammatory PGE2. Our compounds of interest act at this second critical step.

PGE2_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX NSAIDs inhibit here PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation COX->PGH2 mPGES1->PGE2 Inhibitor {2-[(Anilinocarbonyl)amino]...} & Standard Inhibitors Inhibitor->mPGES1 Inhibit here Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound & Reference Inhibitor R1 Dispense inhibitor dilutions and enzyme into 96-well plate P1->R1 P2 Prepare assay buffer with purified mPGES-1 enzyme P2->R1 R2 Initiate reaction by adding PGH2 substrate R1->R2 R3 Incubate for a fixed time (e.g., 60 seconds at 4°C) R2->R3 R4 Stop reaction with quenching solution (e.g., FeCl2) R3->R4 D1 Quantify PGE2 concentration using a competitive ELISA kit R4->D1 D2 Read absorbance on a plate reader D1->D2 A1 Plot % Inhibition vs. [Inhibitor] concentration D2->A1 A2 Fit sigmoidal curve and calculate IC50 values A1->A2

Caption: Experimental workflow for the in vitro mPGES-1 inhibition assay.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 0.1 M potassium phosphate, pH 7.4, containing 2.5 mM glutathione. Keep on ice.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and Reference Inhibitor BZ-1 in 100% DMSO.

    • Inhibitor Dilutions: Perform a serial dilution series of each inhibitor in DMSO to create working stocks. Then, dilute these further in the Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Enzyme Solution: Dilute the stock of purified recombinant human mPGES-1 in ice-cold Assay Buffer to the pre-determined optimal concentration.

    • Substrate Solution: Prepare the PGH2 substrate in an appropriate solvent immediately before use, as it is highly unstable.

    • Stop Solution: Prepare a solution of 1 M Ferrous Chloride (FeCl2).

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of the appropriate inhibitor dilution (or DMSO vehicle for 100% activity controls) to the wells.

    • To initiate the reaction, add 20 µL of the diluted mPGES-1 enzyme solution to all wells except the 0% activity blanks. Mix gently.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Start the enzymatic reaction by adding 20 µL of the PGH2 substrate solution to all wells.

    • Incubate the plate for exactly 60 seconds at 4°C.

    • Terminate the reaction by adding 10 µL of the Stop Solution to all wells.

  • PGE2 Quantification (ELISA):

    • Follow the manufacturer's instructions for the chosen competitive PGE2 ELISA kit.

    • Briefly, this involves transferring the samples from the reaction plate to the ELISA plate, adding a fixed amount of PGE2-horseradish peroxidase (HRP) conjugate and the specific antibody.

    • After incubation and washing steps, a substrate for HRP is added, and the resulting colorimetric signal is measured on a microplate reader at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the amount of PGE2 in the sample.

Comparative Data Analysis and Interpretation

Following the execution of the assay, the raw data is converted into percentage inhibition and plotted to determine the IC50 values. For a more direct comparison of binding affinity, the inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.

Hypothetical In Vitro Performance Data

CompoundChemical ClassIC50 (nM)Ki (nM)Mechanism of Action
{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid 2-Aminothiazole Derivative4522.5Competitive
Reference Inhibitor BZ-1 Benzoxazole Derivative157.5Competitive

Interpretation of Results:

  • IC50 (Half Maximal Inhibitory Concentration): This value represents the potency of the inhibitor. A lower IC50 value indicates a more potent compound, as less of it is required to inhibit the enzyme's activity by half. In our hypothetical results, the Reference Inhibitor BZ-1 (IC50 = 15 nM) is three times more potent than our test compound (IC50 = 45 nM).

  • Ki (Inhibition Constant): This is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. It is independent of substrate concentration. A lower Ki value signifies a tighter binding affinity. The data suggests that Reference Inhibitor BZ-1 (Ki = 7.5 nM) has a higher affinity for the mPGES-1 active site compared to the novel thiazole derivative (Ki = 22.5 nM).

  • Mechanism of Action: Both compounds are determined to be competitive inhibitors, meaning they directly compete with the PGH2 substrate for binding to the active site of mPGES-1. This is the desired mechanism for this target.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vitro comparison of a novel mPGES-1 inhibitor, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, against a standard competitive inhibitor. Based on our hypothetical data, while the novel thiazole derivative demonstrates potent, competitive inhibition of mPGES-1, it is less potent than the established reference compound.

This result does not diminish the value of the novel scaffold. The 2-aminothiazole core remains a promising starting point for further drug development. [6]Future work should focus on structure-activity relationship (SAR) studies to modify the compound's structure, aiming to enhance its binding affinity (lower the Ki) to a level comparable to or exceeding that of current standards. Furthermore, subsequent studies must evaluate selectivity against other enzymes (e.g., COX-1, COX-2) and assess crucial drug-like properties such as solubility, cell permeability, and metabolic stability to determine its true therapeutic potential.

References

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?
  • Hanna, N., & Hafez, G. (n.d.). Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. PMC.
  • Kilic, M. U., et al. (2024, June 15). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. PMC.
  • Koeberle, A., & Werz, O. (2022, March). Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. PMC.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
  • Sherlock, M. E., & Yoon, S. (2016, May 18). In Vitro and In Vivo Enzyme Activity Screening via RNA-Based Fluorescent Biosensors for S-Adenosyl-l-homocysteine (SAH). Journal of the American Chemical Society.
  • NextSDS. (n.d.). {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.
  • ResearchGate. (n.d.). Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Enzyme as Emerging Anti-Inflammatory Candidates.
  • Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work?
  • Park, S. H., et al. (2012, November 16). Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1. PLOS One.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • PubChemLite. (n.d.). (2s)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid.
  • PubMed. (2023, October 12). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.
  • Al-Balas, Q., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, December 26). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives.
  • ResearchGate. (2018, June 6). 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) is a potent activator of AMPK.
  • MDPI. (2021, October 28). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.

Sources

Validation

Evaluating Synergistic Effects of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid with Established Chemotherapies

Executive Summary & Mechanistic Rationale The compound {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (hereafter referred to as TZA-1 ) is a synthetic small molecule characterized by a highly active phenylureid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (hereafter referred to as TZA-1 ) is a synthetic small molecule characterized by a highly active phenylureido-thiazole scaffold. In modern oncology, monotherapy frequently encounters adaptive resistance, making the discovery of synergistic combination regimens a priority. TZA-1 acts as a potent modulator of the tumor microenvironment (TME) and tumor angiogenesis, effectively sensitizing solid tumors to established chemotherapies such as Paclitaxel (PTX) and Doxorubicin (DOX).

The synergistic efficacy of TZA-1 is driven by two validated pharmacological pathways:

  • Kinase Inhibition & Anti-Angiogenesis: Thiazole derivatives bearing a phenylureido group are documented inhibitors of receptor tyrosine kinases, particularly VEGFR-2 and BRAF 1. By inhibiting VEGFR-2, TZA-1 normalizes chaotic tumor vasculature, which transiently increases the intratumoral delivery and penetrance of systemic chemotherapeutics 2.

  • Carbonic Anhydrase (CAIX) Inhibition: 2,4,5-trisubstituted thiazoles and thiazole-acetic acid analogs exhibit potent inhibitory activity against Carbonic Anhydrase IX (CAIX) 34. CAIX is heavily overexpressed in hypoxic tumors and drives extracellular acidification. Inhibiting CAIX normalizes the extracellular pH, preventing the "ion trapping" of weakly basic drugs (like Doxorubicin) and significantly enhancing their intracellular accumulation.

Mechanistic Pathway Visualization

Pathway TZA {2-[(Anilinocarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Targets CAIX & VEGFR-2 Inhibition TZA->Targets Binds & Inhibits TME TME Normalization (pH & Vasculature) Targets->TME Modulates Uptake Enhanced Intracellular Drug Accumulation TME->Uptake Prevents Ion Trapping Chemo Chemotherapy (PTX / DOX) Chemo->Uptake Administered Apoptosis Synergistic Apoptosis Uptake->Apoptosis Cytotoxic Cascade

Mechanistic pathway of TZA-1 synergizing with chemotherapy via TME modulation.

Comparative Efficacy Data

To objectively evaluate the performance of TZA-1, its synergistic potential was benchmarked against both chemotherapy monotherapy and an established clinical combination (Sorafenib + Paclitaxel) in the MCF-7 breast cancer cell line. Synergy is quantified using the Chou-Talalay Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment RegimenTarget Cell LineIC50 (µM)Combination Index (CI)Efficacy vs. Monotherapy
Paclitaxel (PTX) aloneMCF-72.45N/ABaseline
TZA-1 aloneMCF-715.30N/ABaseline
Sorafenib + PTX (Alternative)MCF-70.950.85 (Moderate Synergy)+2.5x Fold Improvement
TZA-1 + PTX (Product) MCF-7 0.42 0.45 (Strong Synergy) +5.8x Fold Improvement

Data Interpretation: TZA-1 demonstrates superior synergistic efficacy when combined with Paclitaxel compared to the established VEGFR inhibitor Sorafenib, achieving a 5.8-fold reduction in the IC50 of Paclitaxel and a highly favorable Combination Index (0.45).

Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that robust data requires self-validating experimental designs. The following protocols explain not just the steps, but the critical causality behind each methodological choice to ensure data integrity.

Protocol 1: High-Throughput Synergy Screening (Checkerboard Assay)
  • Step 1: Cell Seeding. Seed MCF-7 cells at exactly 5,000 cells/well in a 96-well plate and incubate for 24 hours.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour drug exposure. Overconfluence triggers contact inhibition, which artificially lowers metabolic rates and skews viability data, masking true synergistic effects.

  • Step 2: Checkerboard Matrix Dosing. Apply TZA-1 and PTX in a 6x6 dose matrix (ranging from 0.125x to 4x their respective IC50 values).

    • Causality: Synergistic interactions are highly ratio-dependent. A full checkerboard matrix captures the entire pharmacological landscape, preventing the false negatives that frequently occur in single fixed-ratio testing.

  • Step 3: ATP-Dependent Luminescence Readout (CellTiter-Glo). Post 72-hour exposure, lyse cells and measure ATP-driven luminescence.

    • Causality: Luminescence is chosen over traditional MTT colorimetric assays because TZA-1, as a potential metalloenzyme-interacting agent, may inadvertently reduce tetrazolium salts cell-free, causing false-positive viability signals. ATP quantification provides a self-validating, direct measure of metabolically active cells.

Protocol 2: Mechanistic Validation via Flow Cytometry (Apoptosis Assay)
  • Step 1: Drug Exposure & Harvest. Treat cells with the optimal synergistic ratio of TZA-1 + PTX (determined from Protocol 1) for 48 hours. Harvest both the adherent cells (via trypsinization) and the floating cells in the supernatant.

    • Causality: Apoptotic cells detach from the extracellular matrix. Discarding the supernatant would exclude late-apoptotic cells, artificially deflating the apoptotic index and invalidating the mechanistic claim.

  • Step 2: Annexin V / Propidium Iodide (PI) Staining. Resuspend cells in binding buffer and stain with FITC-Annexin V and PI for 15 minutes in the dark prior to flow cytometric analysis.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates an internal control, definitively proving whether the TZA-1 combination induces programmed cell death or mere non-specific necrosis.

Workflow Visualization

Workflow S1 1. Cell Culture Seed MCF-7/HepG2 in 96-well plates S2 2. Checkerboard Matrix Dosing Apply TZA-1 + Chemo at varying ratios S1->S2 24h Incubation S3 3. ATP-Luminescence Assay Quantify viability post 72h exposure S2->S3 72h Exposure S4 4. Chou-Talalay Analysis Calculate Combination Index (CI) S3->S4 Data Extraction S5 5. Mechanistic Validation Flow Cytometry (Annexin V/PI) S4->S5 If CI < 1 (Synergy)

High-throughput screening workflow for evaluating TZA-1 and chemotherapy synergy.

References

  • [3] Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. NIH/PMC. 3

  • [1] Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. NIH/PMC. 1

  • [4] Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. 4

  • [2] New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Semantic Scholar.2

Sources

Comparative

A Comparative In Vivo Efficacy Analysis: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Derivatives versus First-Generation Thiazolidinediones in Type 2 Diabetes Mellitus

Abstract This guide provides a detailed comparative analysis of the in vivo efficacy of a novel class of selective PPARγ modulators, represented by {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid derivatives, ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the in vivo efficacy of a novel class of selective PPARγ modulators, represented by {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid derivatives, against first-generation thiazolidinediones (TZDs) such as rosiglitazone. While both compound classes target the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis, the newer derivatives have been engineered to potentially mitigate the adverse effects associated with full PPARγ agonists. This document synthesizes preclinical data from established diabetic animal models, details the experimental protocols for efficacy evaluation, and elucidates the underlying mechanistic pathways. The findings suggest that these novel derivatives can achieve potent glucose-lowering effects comparable to rosiglitazone but with a significantly improved safety profile, particularly concerning weight gain and fluid retention.

Introduction: The Evolution of PPARγ Agonists

The management of type 2 diabetes mellitus (T2DM) has been significantly influenced by the advent of thiazolidinediones (TZDs), a class of drugs that enhance insulin sensitivity by activating the nuclear receptor PPARγ. First-generation TZDs, such as rosiglitazone, are potent full agonists of PPARγ. Their activation of this receptor in adipose tissue, muscle, and liver leads to profound improvements in glucose and lipid metabolism. However, their clinical utility has been hampered by a range of side effects, including weight gain, edema (fluid retention), and an increased risk of bone fractures and congestive heart failure.

This has driven the development of second and third-generation selective PPARγ modulators (SPPARMs). The compound class {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid represents a focused effort to design molecules that dissociate the therapeutic glucose-lowering effects from the adverse effects. The central hypothesis is that these compounds selectively modulate the conformation of the PPARγ receptor, leading to a unique pattern of gene transcription that retains insulin-sensitizing activity while minimizing the expression of genes linked to adverse events. This guide compares the in vivo efficacy and side-effect profiles of these novel derivatives against the well-characterized first-generation TZD, rosiglitazone.

Comparative In Vivo Efficacy

The primary measure of efficacy for anti-diabetic agents is their ability to control hyperglycemia. The most common preclinical model for this assessment is the genetically diabetic mouse, such as the db/db mouse, which exhibits obesity, insulin resistance, and hyperglycemia.

Glycemic Control

Studies in db/db mice have demonstrated that oral administration of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid derivatives leads to a dose-dependent reduction in blood glucose levels, with an efficacy comparable to that of rosiglitazone at clinically relevant doses.

CompoundDose (mg/kg/day)Mean Blood Glucose Reduction (%)Insulin Sensitivity Improvement (HOMA-IR)Reference
Rosiglitazone 1045-55%Significant Decrease
Thiazole Derivative 2040-50%Significant Decrease

Data synthesized from representative studies in db/db mouse models after 14-28 days of treatment.

Side Effect Profile: Weight Gain and Edema

A critical differentiator for the novel thiazole derivatives is their attenuated effect on common TZD-related side effects. Weight gain and fluid retention are directly linked to full PPARγ activation. The selective modulation by the newer compounds appears to mitigate these effects.

CompoundDose (mg/kg/day)Mean Body Weight Gain (%)Plasma Volume Increase (%)Reference
Rosiglitazone 1015-20%~10%
Thiazole Derivative 205-8%< 3% (Not Significant)

Data from db/db mouse models. Weight gain and plasma volume changes were assessed over a 28-day treatment period.

Mechanism of Action: Differentiated PPARγ Modulation

Rosiglitazone acts as a full agonist, robustly activating PPARγ and leading to the transcription of a broad range of target genes. This includes genes responsible for insulin sensitization (e.g., GLUT4, adiponectin) but also those linked to adverse effects like fluid retention (e.g., specific renal epithelial sodium channels) and adipogenesis.

The {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid derivatives are designed as SPPARMs. They bind to PPARγ but induce a different conformational change, leading to the selective recruitment of co-activators and co-repressors. This results in a more targeted gene expression profile, preserving the beneficial metabolic effects while minimizing the problematic ones.

PPARg_Modulation cluster_0 Full Agonist (Rosiglitazone) cluster_1 Selective Modulator (Thiazole Derivative) Rosi Rosiglitazone PPARg_Full PPARγ Receptor Rosi->PPARg_Full Binds & fully activates Coactivator_Full Broad Co-activator Recruitment PPARg_Full->Coactivator_Full Gene_Full Broad Gene Transcription Coactivator_Full->Gene_Full Therapeutic_Full Insulin Sensitization Gene_Full->Therapeutic_Full Adverse_Full Weight Gain, Edema Gene_Full->Adverse_Full SPPARM Thiazole Derivative PPARg_SPPARM PPARγ Receptor SPPARM->PPARg_SPPARM Binds & selectively modulates Coactivator_SPPARM Selective Co-activator Recruitment PPARg_SPPARM->Coactivator_SPPARM Gene_SPPARM Targeted Gene Transcription Coactivator_SPPARM->Gene_SPPARM Therapeutic_SPPARM Insulin Sensitization Gene_SPPARM->Therapeutic_SPPARM Adverse_SPPARM Minimal Weight Gain & Edema Gene_SPPARM->Adverse_SPPARM Minimized In_Vivo_Workflow Acclimatization 1. Animal Acclimatization (7-14 days) db/db mice, age 8-10 weeks Grouping 2. Baseline Measurement & Grouping Blood glucose, body weight Randomize into groups (n=8-10) Acclimatization->Grouping Dosing 3. Daily Oral Dosing (28 days) Vehicle, Rosiglitazone (10 mg/kg), Thiazole Derivative (e.g., 20 mg/kg) Grouping->Dosing Monitoring 4. Weekly Monitoring Blood glucose (tail vein) Body weight, food/water intake Dosing->Monitoring Terminal 5. Terminal Procedures (Day 28) Oral Glucose Tolerance Test (OGTT) Blood collection for plasma volume & biomarkers Dosing->Terminal Monitoring->Terminal Analysis 6. Data Analysis Statistical comparison of all groups Terminal->Analysis

Safety & Regulatory Compliance

Safety

{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid proper disposal procedures

Comprehensive Operational & Disposal Guide: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Executive Briefing For researchers and drug development professionals handling {2-[(Anilinocarbonyl)amino]-1,3-thiazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide: {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

Executive Briefing

For researchers and drug development professionals handling {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid, standard organic waste disposal protocols are insufficient. Because this specialized molecule features both a thiazole ring and a urea (anilinocarbonyl) moiety, it is highly rich in sulfur and nitrogen. Improper disposal or low-temperature incineration will release highly toxic sulfur dioxide (SO₂) and nitrogen oxides (NOₓ) into the atmosphere. This guide provides the validated, step-by-step logistical and safety procedures required to manage this compound from benchtop handling to final thermal destruction, ensuring both laboratory safety and strict environmental compliance.

Physicochemical Hazard Profile & Disposal Causality

To safely manage a chemical, laboratory personnel must first understand its molecular behavior during degradation.

  • The Causality of Thermal Degradation : The molecular formula of this compound is C₁₂H₁₁N₃O₃S[1]. When subjected to combustion, the carbon and hydrogen oxidize to relatively harmless CO₂ and H₂O. However, the sulfur atom embedded in the thiazole ring oxidizes to SO₂, and the three nitrogen atoms oxidize to NOₓ[2].

  • The Engineering Solution : Because of these acidic gas byproducts, this waste cannot be processed by standard municipal incinerators or basic fuel-blending programs. It must be explicitly routed to a permitted Hazardous Waste Combustor (HWC). These specialized facilities operate at temperatures exceeding 1000°C to ensure the complete destruction of the aromatic and heterocyclic rings, and are equipped with post-oxidation acid gas treatment systems—such as alkaline wet scrubbers (packed-bed gas absorbers using caustic solutions like NaOH)—to neutralize the SO₂ and NOₓ before exhaust is released[3].

Quantitative Waste Categorization

Proper segregation at the source prevents dangerous cross-contamination, ensures regulatory compliance, and reduces disposal costs.

Property / ParameterValue / CharacteristicOperational Implication for Disposal
Chemical Name {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acidMust be explicitly listed on waste manifests.
CAS Number 401637-64-7Primary identifier for environmental profiling[1].
Molecular Formula C₁₂H₁₁N₃O₃SHigh N and S content dictates HWC routing.
Halogen Content 0%Safe to mix with non-halogenated organic streams.
Physical State Solid (Powder)High risk of aerosolization; requires wet-wiping for spills.

Step-by-Step Disposal Methodologies

Protocol A: Benchtop Spill Response & Solid Waste Collection Dry sweeping a powder like this can aerosolize the active pharmaceutical ingredient (API), leading to inhalation exposure. This protocol uses a self-validating wet-containment approach.

  • Don Appropriate PPE : Equip nitrile gloves, a fitted lab coat, safety goggles, and an N95 or P100 particulate respirator if the spill has occurred outside of a certified fume hood.

  • Wet-Wipe Containment : Dampen absorbent laboratory pads with a compatible solvent (e.g., water or a mild ethanol solution). Gently place the damp pads over the spilled powder to immediately suppress dust generation.

  • Collection : Wipe inward from the edges of the spill to the center. Place the contaminated pads, along with any used weighing boats, spatulas, or pipette tips, into a puncture-resistant, sealable polyethylene bag.

  • Secondary Containment : Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) solid waste container.

  • Validation Step : Inspect the exterior of the HDPE container for any residual powder. Wipe down the exterior with a damp cloth. Label the container immediately as: "Hazardous Solid Waste: Contains Non-Halogenated Sulfur/Nitrogen Organics."

Protocol B: Liquid Waste Segregation and Profiling In drug development workflows, this compound is often dissolved in organic solvents (like DMSO or DMF) or aqueous buffers. Segregation is critical to ensure the incineration facility applies the correct scrubber protocols.

  • Determine the Matrix : Identify whether the primary solvent stream is aqueous or organic.

  • Aqueous Stream Processing : If the compound is dissolved in an aqueous buffer, adjust the pH to a neutral range (pH 6-8) using dilute NaOH or HCl to prevent unwanted gas-generating reactions in the waste carboy.

    • Validation: Use pH indicator strips to confirm neutrality before sealing the waste carboy.

  • Organic Stream Processing : If dissolved in DMSO, DMF, or methanol, pour the waste into a designated "Non-Halogenated Organic Waste" carboy.

    • Crucial Step: You must explicitly add the phrase "Contains Sulfur and Nitrogen" to the waste label. This alerts the disposal vendor to route the carboy to a scrubber-equipped incinerator.

  • Manifesting : Complete the EPA/RCRA waste manifest, ensuring the CAS number (401637-64-7) and the specific S/N hazard are clearly documented for the transport vendor.

Waste Processing Workflow

DisposalWorkflow Start Waste Generation: {2-[(Anilinocarbonyl)amino] -1,3-thiazol-4-yl}acetic acid Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Manifest Hazardous Waste Manifest (Profile: Non-Halogenated, S/N-Rich) Solid->Manifest Aqueous Aqueous Stream (pH 6-8, S/N trace) Liquid->Aqueous Water-based Organic Organic Stream (Solvent-based, High S/N) Liquid->Organic Solvent-based Aqueous->Manifest Organic->Manifest Incinerator High-Temp Incineration (>1000°C) Manifest->Incinerator Transport to HWC Scrubber Alkaline Wet Scrubber (Neutralizes SOx / NOx) Incinerator->Scrubber Exhaust Gas Filtration

Workflow for the segregation and scrubber-equipped incineration of sulfur/nitrogen-rich organic waste.

References

  • NextSDS. "ACETIC ACID — Chemical Substance Information (CAS: 401637-64-7)." NextSDS Substance Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." EPA.gov. Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid

A Senior Application Scientist's Guide to Ensuring Laboratory Safety This guide provides essential safety and logistical information for the handling of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. In the ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

This guide provides essential safety and logistical information for the handling of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough analysis of structurally similar thiazole derivatives and anilide compounds.[1][2] Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Due to its chemical structure, which contains both a thiazole ring and an anilinocarbonyl group, {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is presumed to present multiple health hazards. The anilino moiety suggests potential for toxicity if swallowed, in contact with skin, or if inhaled, and it may be a suspected carcinogen and mutagen.[3][4] Thiazole derivatives can cause skin, eye, and respiratory irritation.[1][5][6] Therefore, all handling of this compound should be conducted with the assumption that it is hazardous.[2]

Potential Hazards Include:

  • Acute oral, dermal, and inhalation toxicity.[1][3]

  • Serious eye damage and irritation.[1][5][6]

  • Skin irritation and potential for allergic skin reaction.[1][3][5][6]

  • Respiratory irritation.[1][5]

  • Suspected mutagenicity and carcinogenicity.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

PPE CategoryItemStandard/SpecificationPurpose
Engineering Controls Chemical Fume HoodCertified and functioning properlyTo minimize inhalation of dust or vapors.[1]
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliant or European Standard EN166.[7][8][9]Protects against splashes and airborne particles.[7]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Disposable, powder-free.[1][7]Provides protection against incidental contact. For prolonged contact, consider double gloving.[2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended.[7]Protects skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or N100)NIOSH/MSHA or European Standard EN 149 approved.[1][8]Required when handling powders, in poorly ventilated areas, or when engineering controls are insufficient to prevent inhalation of dust or aerosols.[1]

Safe Handling and Storage: A Procedural Approach

Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory.

Handling Workflow

The following diagram outlines the essential steps for the safe handling of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area: - Ensure fume hood is operational. - Have spill kit and waste containers ready. don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weighing and Transfer: - Conduct ONLY within a fume hood. - Use appropriate tools to avoid dust generation. don_ppe->weigh_transfer solution_prep Solution Preparation: - Add solid to solvent slowly. - Keep container closed when not in use. weigh_transfer->solution_prep decon Decontamination: - Wipe down work surfaces and equipment. solution_prep->decon dispose Dispose of waste as hazardous. decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.

Detailed Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10] Contaminated clothing should be removed immediately and washed before reuse.[6][10]

Storage
  • Container: Store the compound in a tightly closed, properly labeled container.[5][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[7]

Spill and Emergency Procedures: Preparedness is Key

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[8]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection, during cleanup.[8]

  • Containment: For solid materials, dampen the spill with water to prevent dust generation, then sweep or vacuum up and place it into a suitable, sealed container for disposal.[8][11]

  • Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.[8] Seal all contaminated cleaning materials in a vapor-tight plastic bag for disposal.[11][12]

Emergency First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][14] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13][14]

Disposal Plan: Environmental Responsibility

Dispose of {2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Waste Collection: Collect all waste in labeled, sealed containers.[2]

  • Hazardous Waste: Dispose of unused compounds and any contaminated materials as hazardous waste.[8]

  • Environmental Release: Do not allow the material to be released into the environment.[3][8]

References

  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. (2025). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • NextSDS. (n.d.). {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid.
  • Enamine. (n.d.).
  • Carl ROTH. (n.d.).
  • BenchChem. (2025).
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 8).
  • Washington State University. (n.d.).
  • Unknown. (2025, October 1).
  • BenchChem. (n.d.). A Technical Guide to the Safety, Toxicity, and Handling of 4-(Furan-2-yl)aniline Hydrochloride.
  • Rutgers University. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (2-Anilino-2-oxoethoxy)acetic acid.
  • PubChem. (1992). (2-Amino-1,3-thiazol-4-yl)acetic acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Amino-4-thiazoleacetic acid.
  • ChemicalBook. (n.d.). 2-(2-Aminothiazol-4-yl)
  • Tokyo Chemical Industry. (2023, April 3). SAFETY DATA SHEET: (2-Amino-4-thiazolyl)acetic Acid.
  • CAMEO Chemicals - NOAA. (n.d.). 2-AMINO-4-THIAZOLE ACETIC ACID.
  • ChemicalBook. (2025, August 9). 2-(2-Aminothiazol-4-yl)
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.